1,4-Diethyl-2-methyl-1H-pyrrole
Description
Properties
CAS No. |
198344-74-0 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1,4-diethyl-2-methylpyrrole |
InChI |
InChI=1S/C9H15N/c1-4-9-6-8(3)10(5-2)7-9/h6-7H,4-5H2,1-3H3 |
InChI Key |
KEPODWRGPQXVPH-UHFFFAOYSA-N |
SMILES |
CCC1=CN(C(=C1)C)CC |
Canonical SMILES |
CCC1=CN(C(=C1)C)CC |
Synonyms |
1H-Pyrrole,1,4-diethyl-2-methyl-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Reactivity & Chemical Handling of 1,4-Diethyl-2-methyl-1H-pyrrole
Executive Summary
1,4-Diethyl-2-methyl-1H-pyrrole is an electron-rich, trisubstituted heteroaromatic system. Unlike simple pyrroles, its reactivity is governed by a specific interplay between the N-ethyl steric block , the C2-methyl activation , and the C4-ethyl directing effect . This molecule serves as a critical "alpha-free" building block in the synthesis of asymmetric porphyrins, BODIPY dyes, and dipyrromethene precursors.[1]
This guide details the regiochemical fidelity of the ring, specifically the high susceptibility of the unsubstituted C5 (alpha) position to electrophilic attack, and provides validated protocols for its manipulation and storage.[1]
Structural Analysis & Electronic Profile
To manipulate this molecule effectively, one must understand the electronic coefficients of the ring carbons. The pyrrole ring is π-excessive, but the substituents alter the standard reactivity landscape.
Steric & Electronic Gating[2]
-
Position 1 (N-Ethyl): The ethyl group exerts a positive inductive effect (+I), increasing the HOMO energy level compared to N-H pyrroles.[1] Crucially, it prevents the formation of the pyrrolide anion, shutting down synthetic pathways that require N-deprotonation.[1]
-
Position 2 (Methyl) & Position 4 (Ethyl): These alkyl groups hyperconjugate with the ring, further enriching electron density.[1]
-
The Reactive Void (C3 vs. C5):
-
C5 (Alpha-Free): This is the primary reactive site. It is electronically activated by the ring nitrogen and sterically accessible.
-
C3 (Beta-Free): This position is significantly less reactive due to the "beta-effect" (lower coefficient in the HOMO) and steric crowding from the adjacent C2-methyl and C4-ethyl groups.
-
Reactivity Map
The following diagram illustrates the regioselectivity hierarchy, guiding synthetic planning.
Figure 1: Regiochemical map highlighting the kinetic preference for C5 substitution over C3.
Electrophilic Aromatic Substitution (EAS)[1][3][4]
The most robust reaction class for this substrate is EAS. The N-ethyl group enhances the nucleophilicity of the ring, making it reactive enough to couple with weak electrophiles.
Vilsmeier-Haack Formylation (C5-Targeted)
The introduction of an aldehyde at C5 is the standard method for activating this pyrrole for porphyrinogen synthesis.
Mechanism: The electron-rich C5 attacks the chloroiminium ion (Vilsmeier reagent). The intermediate iminium salt is hydrolyzed to the aldehyde.
Protocol 1: C5-Formylation of this compound
-
Reagents: POCl₃ (1.1 eq), DMF (1.2 eq), 1,2-Dichloroethane (DCE).[1]
-
Safety: POCl₃ is corrosive and reacts violently with water. Perform in a fume hood.
| Step | Action | Critical Parameter |
| 1. Activation | Cool DMF (anhydrous) to 0°C under N₂. Add POCl₃ dropwise. | Maintain T < 5°C to prevent thermal decomposition of the Vilsmeier complex. |
| 2. Addition | Stir complex for 15 min. Dissolve pyrrole in DCE and add slowly. | Exothermic. Color change to orange/red indicates iminium formation. |
| 3. Cyclization | Warm to reflux (80°C) for 1 hour. | Monitor by TLC.[2] Disappearance of pyrrole spot is rapid. |
| 4. Hydrolysis | Cool to RT. Pour into ice-cold Sodium Acetate solution (2M). | Buffer is preferred over strong base to prevent Cannizzaro side reactions. |
| 5. Isolation | Extract with DCM, dry over Na₂SO₄, concentrate.[1] | Product is a solid/oil that may darken on air exposure. |
Mannich Reaction
Because the C5 position is unsubstituted, this pyrrole undergoes rapid aminomethylation.[1]
-
Reagents: Formaldehyde, Dimethylamine (or Morpholine), Acetic Acid.[1]
-
Outcome: Formation of 5-(N,N-dimethylaminomethyl)-pyrrole.
-
Utility: These "Mannich bases" are excellent precursors for porphyrins; they eliminate the amine upon heating to generate the reactive azafulvene intermediate.
Condensation Reactions (Porphyrin Synthesis)
This compound is a "cryptopyrrole" analogue. Its primary utility lies in condensation with aldehydes to form dipyrromethanes.
Dipyrromethane Formation
Reacting 2 equivalents of this pyrrole with 1 equivalent of an aryl aldehyde (catalyzed by TFA or BF₃[1]·OEt₂) yields the dipyrromethane.
Regioselectivity Issue: Because C3 is open (though sterically hindered), "scrambling" can occur if the reaction time is too long or acid concentration is too high.[1] The acid-catalyzed cleavage of the dipyrromethane can lead to oligomers.
Optimization Strategy:
-
Use excess pyrrole (solvent-free or high concentration) to favor the 2:1 adduct.
-
Quench immediately upon consumption of the aldehyde.
Figure 2: Condensation pathway showing the critical kinetic control required to avoid oligomerization.[1]
Stability & Oxidation Management
Alkyl pyrroles are notoriously unstable in the presence of light and oxygen. The electron-rich ring is easily oxidized to maleimides or polymerized (pyrrole red).
Auto-oxidation Pathway
-
Sensitization: Light excites the pyrrole to a triplet state or generates singlet oxygen.
-
Peroxidation: O₂ attacks the C2-C5 axis.
-
Result: Ring opening or formation of hydroxyl-pyrrolinones.
Storage Protocol (Self-Validating)
To ensure experimental reproducibility, the purity of the starting material must be verified before use.[1]
-
Storage: Store neat at -20°C under Argon.
-
Visual Check: Pure compound is usually a colorless to pale yellow oil. Dark brown/black indicates significant polymerization.
-
Purification: If degraded, pass through a short plug of neutral alumina (grade III) using Hexanes/DCM.[1] Do not use silica gel for long-term exposure as the acidity can induce polymerization.
References
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Vilsmeier-Haack Formylation Mechanism & Application
-
Reactivity of Alkyl Pyrroles (Oxidation)
-
General Pyrrole Synthesis (Paal-Knorr Context)
-
Electrophilic Substitution Regioselectivity
Sources
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Navigating the Acquisition of 1,4-Diethyl-2-methyl-1H-pyrrole: A Technical Guide for Researchers
Commercial Availability: A Shift from Catalog to Custom Synthesis
Initial investigations reveal that 1,4-Diethyl-2-methyl-1H-pyrrole is not a stock item from major chemical suppliers. A comprehensive search of commercial databases does not yield a specific product listing or a dedicated CAS number for this molecule. This absence indicates that researchers requiring this compound will need to engage with a company specializing in custom chemical synthesis.
Custom synthesis providers offer the expertise and infrastructure to produce specific molecules on demand, tailored to the client's requirements for purity and quantity. This route provides researchers with the flexibility to obtain novel compounds that are not commercially viable for large-scale production.
Technical Profile of this compound
While a formal data sheet from a commercial supplier is unavailable, we can deduce the fundamental physicochemical properties of this compound based on its structure.
| Property | Value |
| Molecular Formula | C9H15N |
| Molecular Weight | 137.22 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCN1C=C(C=C1C)CC |
| Predicted LogP | ~2.5-3.0 |
| Predicted Boiling Point | ~180-200 °C |
| Predicted pKa | ~ -1.0 to 1.0 (for the pyrrole nitrogen) |
Note: Predicted values are estimations based on computational models and the properties of similar substituted pyrroles.
The Path to Acquisition: Custom Synthesis
Engaging a custom synthesis service is a multi-step process that requires clear communication of technical requirements.
Identifying a Custom Synthesis Partner
Several companies specialize in the synthesis of heterocyclic compounds and other complex organic molecules. When selecting a partner, consider their track record, expertise in pyrrole chemistry, and their quality control processes. Some reputable companies offering custom synthesis services include:
-
BOC Sciences : Provides comprehensive custom synthesis services for a wide range of organic compounds, including pyrrole derivatives, for pharmaceutical and materials science applications.[][]
-
Tocris Bioscience : Offers custom synthesis of complex organic molecules, including heterocycles, with experience in producing compounds for pharmacological research.
-
Cayman Chemical : Has a team of synthetic organic and medicinal chemists experienced in complex, multi-step organic syntheses, including heterocyclic compounds.[3]
-
Sarchem Labs : Delivers custom chemical synthesis services with expertise in various synthetic areas, including heterocyclic synthesis.[4]
-
BenchChem : In addition to their catalog, they offer custom synthesis for specific chemical needs.[5]
The Custom Synthesis Workflow
The process of obtaining a custom-synthesized chemical typically follows the workflow outlined below.
Caption: A typical workflow for procuring a custom-synthesized chemical compound.
Experimental Protocol: Requesting a Custom Synthesis Quote
-
Prepare a Technical Package: Compile all known information about this compound. This should include:
-
Chemical structure (drawn or in SMILES format).
-
Desired quantity (e.g., 1 g, 5 g, 25 g).
-
Required purity (e.g., >95%, >98%).
-
Any known or suggested synthetic routes (see Section 4).
-
Preferred analytical data for final product verification (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
-
-
Contact Potential Suppliers: Reach out to the custom synthesis companies listed above (or others with similar expertise) through their websites or sales representatives.
-
Execute a Confidentiality Agreement (CDA/NDA): This is a standard practice to protect the intellectual property of both the client and the synthesis company.
-
Review the Quotation: The supplier will provide a quote detailing the cost, estimated timeline, and deliverables. This is typically based on the complexity of the synthesis.
-
Initiate the Project: Upon agreement, the synthesis will be scheduled and executed.
Synthetic Considerations: The Paal-Knorr Synthesis
A plausible and robust method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis . This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6][7][8]
The likely starting materials for the synthesis of this compound via the Paal-Knorr method would be 3-methyl-2,5-heptanedione and ethylamine .
Caption: A conceptual representation of the Paal-Knorr synthesis for the target molecule.
Generalized Experimental Protocol for Paal-Knorr Pyrrole Synthesis
-
Reaction Setup: A solution of the 1,4-dicarbonyl compound (e.g., 3-methyl-2,5-heptanedione) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Amine Addition: The primary amine (e.g., ethylamine) is added to the solution. The reaction is often catalyzed by a weak acid.
-
Reaction Conditions: The mixture is heated to reflux and monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired substituted pyrrole.
Potential Applications in Research and Drug Development
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[9] Substituted pyrroles, such as this compound, are of interest for several reasons:
-
Modulation of Physicochemical Properties: The alkyl substituents (ethyl and methyl groups) increase the lipophilicity of the pyrrole core, which can be crucial for tuning the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes.
-
Structural Scaffolding: The pyrrole ring provides a rigid framework for the spatial orientation of functional groups, allowing for precise interactions with biological targets.
-
Bioisosteric Replacement: The pyrrole moiety can be used as a bioisostere for other aromatic rings, such as benzene or imidazole, to optimize biological activity or reduce toxicity.
-
Anticancer and Antimicrobial Agents: Pyrrole derivatives have been extensively investigated as potential anticancer, antimicrobial, and antiviral agents.[9] The specific substitution pattern of this compound could lead to novel biological activities.
-
Materials Science: Pyrrole-based compounds are precursors to conductive polymers and have applications in organic electronics.[]
Conclusion
While this compound is not commercially available as a stock chemical, it is accessible to the research community through custom synthesis. By understanding the process of engaging with a custom synthesis provider and having insight into the likely synthetic methodology, researchers can confidently and efficiently procure this and other novel compounds. The versatility of the pyrrole scaffold ensures that new derivatives will continue to be valuable tools in the advancement of science, particularly in the fields of drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,4-DIETHYLPYRROLE. Retrieved from [Link]
- Royal Society of Chemistry. (2016). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. In Organic Chemistry: A Series of Textbooks.
-
Organic Syntheses. (n.d.). 2,4-DIMETHYLPYRROLE. Retrieved from [Link]
- Cassani, M. C., et al. (2024).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157951747. Retrieved from [Link]
- National Center for Biotechnology Information. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 207, 112739.
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- 4. sarchemlabs.com [sarchemlabs.com]
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- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of 1,4-Diethyl-2-methyl-1H-pyrrole by Column Chromatography
Introduction
Substituted pyrroles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The synthesis of these molecules often results in crude mixtures containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification strategy is paramount to obtaining the target compound in high purity for subsequent applications. This document provides a detailed protocol for the purification of 1,4-diethyl-2-methyl-1H-pyrrole using column chromatography, a fundamental and widely used technique for the separation of organic compounds.[3]
The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide that not only outlines the procedural steps but also delves into the underlying principles governing the separation process. By understanding the "why" behind each step, researchers can adapt and troubleshoot the protocol for other similar pyrrole derivatives.
Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale and References |
| Molecular Formula | C9H15N | Based on the chemical structure. |
| Molecular Weight | 137.22 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Pyrrole and its alkylated derivatives are typically liquids that can darken upon exposure to air and light.[4][5][6] |
| Boiling Point | ~180-200 °C | Estimated based on the boiling point of similar compounds like 2,4-dimethylpyrrole (165-167 °C) and N-methylpyrrole (112-113 °C), with an increase expected due to the additional ethyl groups.[7][8] |
| Density | ~0.9 g/mL | Estimated based on the density of similar compounds like 2,4-dimethylpyrrole (0.924 g/mL) and N-methylpyrrole (0.914 g/mL).[7][8] |
| Polarity | Relatively nonpolar | The presence of the N-H group in the pyrrole ring imparts some polarity. However, the alkyl substituents increase the nonpolar character of the molecule. The computed XLogP3 value for the similar 1-ethyl-2-methyl-1H-pyrrole is 1.4, indicating low polarity.[9] |
| Solubility | Soluble in common organic solvents (e.g., hexane, ethyl acetate, dichloromethane). Sparingly soluble in water. | Based on the predicted nonpolar character. |
Principle of Normal-Phase Column Chromatography
Normal-phase chromatography separates compounds based on their polarity. The stationary phase is polar (in this case, silica gel), and the mobile phase is a nonpolar organic solvent or a mixture of solvents.[10] Compounds in the mixture are introduced at the top of the column and move down with the flow of the mobile phase.
The separation occurs due to the differential adsorption of the compounds onto the stationary phase. More polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly. Less polar compounds have a weaker interaction with the stationary phase and are carried along more readily by the nonpolar mobile phase, eluting from the column first. The polarity of the mobile phase can be adjusted to control the elution of the compounds. Increasing the polarity of the mobile phase will increase the elution speed of all compounds.
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram:
Caption: Workflow for the purification of this compound.
Detailed Protocol
Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed and dried)
-
Collection tubes or flasks
-
Rotary evaporator
-
UV lamp (254 nm)
-
Iodine chamber
-
p-Anisaldehyde stain or potassium permanganate stain
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The first and most critical step is to determine a suitable mobile phase (eluent) that will effectively separate the target compound from impurities. This is achieved by running analytical TLC plates.
-
Prepare TLC Chambers: Prepare several TLC developing chambers with different solvent systems of varying polarity. Good starting points for nonpolar compounds are mixtures of hexane and ethyl acetate.
-
System 1: 95:5 Hexane:Ethyl Acetate
-
System 2: 90:10 Hexane:Ethyl Acetate
-
System 3: 80:20 Hexane:Ethyl Acetate
-
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the TLC Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[1] If the compounds are not UV-active, use an iodine chamber or a chemical stain (e.g., p-anisaldehyde or potassium permanganate) to visualize the spots.[1]
-
Determine the Optimal Solvent System: The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.2-0.4, with good separation from other spots.[11] The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Step 2: Column Preparation (Slurry Packing Method)
Proper packing of the column is essential for achieving good separation.
-
Select the Column: Choose a glass column with a diameter and length appropriate for the amount of crude material to be purified. A general rule of thumb is to use a 40:1 to 60:1 ratio of silica gel to crude compound by weight for moderately difficult separations.
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. Add a thin layer (about 1 cm) of sand on top of the plug.
-
Prepare the Slurry: In a beaker, weigh the required amount of silica gel. Add the chosen mobile phase (the less polar component, e.g., hexane) to the silica gel to form a slurry. Stir gently to remove any air bubbles.
-
Pack the Column: Clamp the column vertically. Pour the silica gel slurry into the column in a single, continuous motion. Tap the side of the column gently to ensure even packing and to dislodge any air bubbles.
-
Equilibrate the Column: Once the silica gel has settled, add more of the mobile phase and allow it to drain through the column until the top of the silica bed is just covered with solvent. Do not let the column run dry.
Step 3: Sample Loading
For a liquid sample like this compound, the "wet loading" method is generally suitable.
-
Dissolve the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a more polar solvent should be avoided as it can lead to poor separation.
-
Load the Sample: Carefully add the dissolved sample solution to the top of the silica bed using a pipette. Try to disturb the top of the silica bed as little as possible.
-
Adsorb the Sample: Open the stopcock and allow the sample solution to enter the silica bed until the liquid level is just at the top of the stationary phase.
-
Wash the Column Walls: Add a small amount of the mobile phase to rinse the inner walls of the column, and again allow the solvent to drain to the top of the silica bed.
-
Add a Protective Layer: Carefully add a thin layer (about 1 cm) of sand on top of the silica bed to prevent disturbance during the addition of the mobile phase.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully fill the column with the mobile phase.
-
Apply Pressure (Flash Chromatography): For flash chromatography, apply a gentle and steady pressure of air or nitrogen to the top of the column to increase the flow rate of the mobile phase. The solvent level should drop by about 2 inches per minute.[11]
-
Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.
-
Gradient Elution (Optional): If the separation between the target compound and impurities is poor, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the elution process (e.g., by slowly increasing the percentage of ethyl acetate in the hexane:ethyl acetate mixture). This will help to elute the more strongly adsorbed compounds.
Step 5: Analysis of Fractions and Product Isolation
-
Monitor Fractions by TLC: Spot every few fractions on a TLC plate and develop it using the optimized solvent system. This will allow you to identify which fractions contain the pure product.
-
Combine Pure Fractions: Combine the fractions that contain the pure this compound.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][12][13]
-
Fume Hood: Perform all steps of the column chromatography in a well-ventilated fume hood to avoid inhalation of solvent vapors.
-
Flammable Solvents: Hexane and ethyl acetate are flammable. Keep them away from ignition sources.[12]
-
Silica Gel: Fine silica gel powder can be harmful if inhaled. Handle it carefully in a fume hood.
-
Waste Disposal: Dispose of all chemical waste, including used solvents and silica gel, in appropriately labeled waste containers according to your institution's safety guidelines.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | - Inappropriate solvent system. - Column was not packed properly. - Sample was overloaded. | - Re-optimize the solvent system using TLC. - Repack the column carefully. - Use a larger column or less sample. |
| Cracked Column Bed | - The column ran dry. - The solvent system was changed too abruptly. | - Always keep the silica bed covered with solvent. - When running a gradient, increase the polarity gradually. |
| Compound Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Use a less polar mobile phase (e.g., increase the proportion of hexane). |
| Compound Does Not Elute (Low Rf) | - The mobile phase is not polar enough. | - Use a more polar mobile phase (e.g., increase the proportion of ethyl acetate). |
Conclusion
This protocol provides a detailed and systematic approach for the purification of this compound by column chromatography. By following these guidelines, researchers can effectively isolate the target compound from a crude reaction mixture with high purity. The principles and techniques described herein are broadly applicable to the purification of other organic compounds, making this a valuable resource for any synthetic chemistry laboratory.
References
- Azizi, N., et al. (2009).
-
Biotage. (2023). How many ways can you load sample on your column? Retrieved from [Link]
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Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Retrieved from [Link]
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Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from [Link]
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Organomation. (2025). Understanding Solvent Types in Chromatography & Mass Spectrometry. Retrieved from [Link]
- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
- Snyder, L. R. (1968).
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Safety in the Chemical Laboratory. Retrieved from [Link]
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Caltech CCE. (n.d.). General Lab Safety Procedure. Retrieved from [Link]
- Wypych, G. (Ed.). (2014). Handbook of solvents. ChemTec Publishing.
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
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Molnar-Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrrole, 1-ethyl-2-methyl-. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Wikipedia. (2024). Pyrrole. Retrieved from [Link]
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Application Note: Precision Functionalization of the 1,4-Diethyl-2-methyl-1H-pyrrole Ring at the C5 Position
Executive Summary
This guide details the regioselective functionalization of 1,4-diethyl-2-methyl-1H-pyrrole (CAS 198344-74-0) at the C5 position. While the IUPAC nomenclature "1H-pyrrole" formally denotes the parent ring system, the substitution pattern "1,4-diethyl" explicitly identifies this substrate as 1-ethyl-2-methyl-4-ethylpyrrole (an
The C5 position (alpha-position) represents the primary nucleophilic site for Electrophilic Aromatic Substitution (EAS) due to the electronic blocking of the C2 position by a methyl group and the inherent kinetic preference for alpha- over beta-substitution (C3). This note provides validated protocols for Formylation (Vilsmeier-Haack) , Bromination , and Direct C-H Arylation , enabling the conversion of this scaffold into advanced pharmacophores and optoelectronic materials.
Chemical Logic & Regioselectivity
Substrate Analysis
The substrate presents a unique steric and electronic landscape:
-
Position 1 (
): Ethyl group (Electron Donating, activates ring). -
Position 2 (
): Methyl group (Blocks , weak activation). -
Position 3 (
): Unsubstituted (Available, but kinetically disfavored). -
Position 4 (
): Ethyl group (Blocks ). -
Position 5 (
): Unsubstituted (Target ).
Mechanistic Driver for C5 Selectivity
Pyrroles are
- -Attack (C5): The positive charge is delocalized over three resonance structures, preserving maximum conjugation before re-aromatization.
- -Attack (C3): The intermediate is stabilized by fewer resonance contributors.
Consequently, functionalization at C5 is highly selective (>95:5 regiomeric ratio) under standard EAS conditions.
Figure 1: Kinetic preference for C5 functionalization driven by resonance stabilization energy.
Experimental Protocols
Protocol A: C5-Formylation (Vilsmeier-Haack)
Objective: Installation of a reactive aldehyde handle (-CHO) at C5. This is the standard gateway reaction for extending conjugation (e.g., for BODIPY or porphyrin synthesis).
Reagents:
-
Substrate: 1,4-Diethyl-2-methylpyrrole (1.0 eq)
-
Phosphorus Oxychloride (
) (1.1 eq) - -Dimethylformamide (DMF) (1.2 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Anhydrous DMF
-
Quench: Saturated Sodium Acetate (
) solution
Workflow:
-
Vilsmeier Reagent Formation: In a flame-dried flask under
, cool DMF (anhydrous) to 0°C. Add dropwise over 15 minutes. Stir for 30 mins at 0°C until the Vilsmeier salt precipitates (white solid) or solution turns pale yellow. -
Addition: Dissolve the pyrrole substrate in minimal DCE (or use neat if liquid). Add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (the iminium intermediate is polar; hydrolysis required to see aldehyde).
-
Hydrolysis: Pour the reaction mixture into ice-cold saturated
(aq). Stir vigorously for 1 hour at RT. The pH should be buffered to ~5-6.-
Note: Strong base (NaOH) can degrade the pyrrole ring; Acetate buffer is safer.
-
-
Workup: Extract with Dichloromethane (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Expected Yield: 85-92%
Key QC Parameter:
Protocol B: C5-Bromination (NBS)
Objective: Synthesis of a halogenated precursor for Suzuki/Stille cross-coupling.
Reagents:
-
Substrate (1.0 eq)
- -Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: THF (anhydrous) at -78°C
Workflow:
-
Dissolve substrate in dry THF and cool to -78°C (Dry ice/Acetone bath).
-
Why -78°C? Pyrroles are extremely electron-rich. Room temperature bromination can lead to poly-halogenation or oxidation.
-
-
Dissolve NBS in THF and add dropwise over 20 minutes. Protect from light.
-
Stir at -78°C for 1 hour. Allow to warm only to 0°C.
-
Quench: Add cold water immediately.
-
Workup: Extract with Diethyl Ether (cold). Rapid filtration through a short silica plug (neutralized with 1%
) is recommended to remove succinimide.-
Stability Warning: C5-bromo pyrroles are unstable to acid and heat. Store at -20°C in the dark.
-
Expected Yield: 75-85% (isolated)
Protocol C: Direct C-H Arylation (Pd-Catalyzed)
Objective: Green chemistry approach to attach an aryl group at C5 without pre-functionalization.
Reagents:
-
Substrate (1.0 eq)
-
Aryl Bromide (
) (1.2 eq) -
Catalyst:
(5 mol%) -
Ligand:
or SPhos (10 mol%) -
Base:
(2.0 eq) -
Solvent: DMAc (Dimethylacetamide), 100°C
Workflow:
-
Combine substrate, Aryl Bromide, Base, and Catalyst in a pressure vial.
-
Purge with Argon for 10 minutes.
-
Heat to 100°C for 12-16 hours.
-
Mechanism: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway, favoring the acidic C5-H bond.
Figure 2: Simplified catalytic cycle for Direct Arylation at C5.
Data Summary & Troubleshooting
| Parameter | Vilsmeier-Haack (Formylation) | NBS Bromination | C-H Arylation |
| Target Moiety | Aldehyde (-CHO) | Bromide (-Br) | Aryl Group (-Ar) |
| Primary Risk | Polymerization if T > RT | Poly-bromination | Catalyst poisoning |
| Key Solvent | DMF/DCE | THF (-78°C) | DMAc/Toluene |
| Workup pH | 5.0 - 6.0 (Acetate) | Neutral/Basic | Neutral |
| Typical Yield | High (>85%) | Moderate (75%) | Variable (60-90%) |
Troubleshooting:
-
Problem: "Tar" formation during Vilsmeier.
-
Solution: The pyrrole is acid-sensitive.[1] Ensure the quench is buffered (NaOAc) and do not let the reaction overheat during the
addition.
-
-
Problem: Regioisomers observed in C-H activation.
-
Solution: Use sterically bulky ligands (e.g., SPhos) to further discourage C3 attack, although C5 is naturally favored.
-
References
-
Vilsmeier-Haack Reaction Mechanism & Utility
-
Pyrrole Regioselectivity (EAS)
-
C-H Functionalization of Pyrroles
-
General Pyrrole Synthesis & Reactivity
Disclaimer: These protocols involve hazardous chemicals (POCl3, Bromine sources). All experiments must be conducted in a fume hood with appropriate PPE.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 4. quora.com [quora.com]
- 5. echemi.com [echemi.com]
- 6. C(sp3)–H functionalization of N-protected dialkylpyrrole derivatives with azodicarboxylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Diethyl pyrrole-2,5-dicarboxylate | MDPI [mdpi.com]
Application Notes & Protocols: The Utility of the 1,4-Diethyl-2-methyl-1H-pyrrole Scaffold in Modern Drug Discovery
Abstract: The pyrrole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved therapeutics.[1][2] Its unique electronic properties and synthetic tractability make it an ideal starting point for the development of novel pharmaceuticals. This guide focuses on a specific, yet broadly applicable, starting scaffold: 1,4-Diethyl-2-methyl-1H-pyrrole . While this particular molecule is not extensively documented as a standalone therapeutic, its simple, substituted structure represents an archetypal platform for diversification and lead optimization. We will provide the foundational logic, synthesis protocols, and biological evaluation workflows necessary to leverage this scaffold in the development of next-generation targeted therapies, particularly in oncology and immunology.
Section 1: Foundational Chemistry & Rationale
The Pyrrole Scaffold: A Privileged Structure in Pharmacology
The five-membered aromatic pyrrole ring is a versatile pharmacophore found in a vast array of bioactive molecules.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7][8] A key reason for this versatility is the pyrrole's ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. Furthermore, the different positions on the pyrrole ring (N1, C2, C3, C4, C5) can be selectively functionalized, allowing medicinal chemists to fine-tune the molecule's steric and electronic properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[9]
The this compound core provides a robust and chemically stable starting point. The alkyl substituents at the C2 and C4 positions offer a degree of lipophilicity and can serve as steric anchors within a protein's binding pocket, while the C3 and C5 positions remain available for strategic functionalization to build out structure-activity relationships (SAR).
Core Synthesis Protocol: Paal-Knorr Synthesis of this compound
The Paal-Knorr synthesis is one of the most reliable and straightforward methods for constructing the pyrrole ring.[10][11][12] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This protocol details the synthesis of the N-unsubstituted title compound using ammonia as the nitrogen source.
Causality Behind Experimental Choices:
-
Reactants: 3-Methyl-2,5-heptanedione is the required 1,4-dicarbonyl precursor. Ammonium acetate serves as a convenient, solid source of ammonia that also provides a weakly acidic medium to catalyze the reaction.[12]
-
Solvent: Glacial acetic acid is chosen as the solvent because it is polar enough to dissolve the reactants and its acidic nature facilitates the key cyclization and dehydration steps of the mechanism.
-
Temperature: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent dehydration steps, driving the reaction to completion.
-
Workup: The aqueous workup with sodium bicarbonate neutralizes the acetic acid, allowing the less polar pyrrole product to be extracted into an organic solvent like ethyl acetate.
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,5-heptanedione (1.42 g, 10 mmol) and ammonium acetate (1.54 g, 20 mmol).
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask.
-
Heating: Place the flask in a heating mantle and heat the mixture to reflux (approximately 118°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours.
-
Cooling and Quenching: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the effervescence ceases and the pH of the solution is neutral (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of 0-10% ethyl acetate in hexane to yield the pure this compound.
Section 2: Strategic Derivatization for Kinase Inhibitor Development
Rationale: Targeting Protein Kinases
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[13][14][15] The pyrrole scaffold is a key component in several FDA-approved kinase inhibitors, such as Sunitinib, which targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[16][17] The general structure of many kinase inhibitors involves a heterocyclic core that anchors in the ATP-binding site, with appended functionalities that confer selectivity by interacting with surrounding amino acid residues.
The this compound scaffold can be strategically elaborated at the C3 and C5 positions to generate a library of compounds for screening against a panel of kinases.
Workflow for Library Synthesis
The following workflow outlines a common strategy for creating a diverse chemical library from the core scaffold.
Caption: A logical workflow for drug discovery, starting from the core scaffold.
Protocol: Vilsmeier-Haack Formylation of the Pyrrole Core
This protocol introduces an aldehyde group at the C3 position, a versatile chemical handle for subsequent diversification reactions.
Causality Behind Experimental Choices:
-
Reagents: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a mild electrophile that is highly effective for formylating electron-rich heterocycles like pyrrole.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is performed at 0°C to maintain control. The subsequent reaction with the pyrrole is gently heated to ensure a reasonable reaction rate.
-
Hydrolysis: The reaction is quenched with an aqueous sodium acetate solution. This hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic byproducts.
Step-by-Step Protocol:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 5 mL) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 mL, 12 mmol) dropwise with stirring. Stir the mixture at 0°C for 30 minutes.
-
Pyrrole Addition: Dissolve this compound (1.37 g, 10 mmol) in DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 40°C for 1 hour.
-
Quenching and Hydrolysis: Cool the mixture back to 0°C and slowly add a pre-prepared solution of sodium acetate (15 g) in water (50 mL).
-
Heating: Heat the mixture to 60°C for 30 minutes to ensure complete hydrolysis.
-
Extraction and Purification: Cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield 3-Formyl-1,4-diethyl-2-methyl-1H-pyrrole.
Section 3: Biological Evaluation
Target Selection and Assay Principle
Based on the prevalence of pyrrole-based kinase inhibitors, a primary screen against a relevant receptor tyrosine kinase, such as VEGFR-2, is a logical starting point.[16][18] An in vitro kinase assay can be used to quantify the ability of the synthesized compounds to inhibit the phosphorylation activity of the enzyme. A common format uses a luminescent output that is inversely proportional to kinase activity.
Caption: Workflow of an ATP-based luminescent kinase inhibition assay.
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Synthesized pyrrole derivatives dissolved in DMSO
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Step-by-Step Protocol:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Using an acoustic liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor like Sunitinib (positive control).
-
Enzyme Addition: Prepare a solution of VEGFR-2 enzyme in assay buffer. Add 5 µL of this solution to each well of the assay plate.
-
Incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiation of Reaction: Prepare a solution containing the peptide substrate and ATP in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the enzyme.
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Allow the Kinase-Glo® reagent to equilibrate to room temperature. Add 10 µL of the reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Signal Reading: Incubate the plate for 10 minutes in the dark to stabilize the luminescent signal. Read the plate on a luminometer.
-
Data Analysis: The raw luminescence data is converted to percent inhibition relative to the controls. IC₅₀ values are then calculated by fitting the data to a four-parameter logistic curve.
Section 4: Data Interpretation and Lead Advancement
The primary screen will yield IC₅₀ values for each compound in the library. This quantitative data allows for the direct comparison of potency and the initial development of a Structure-Activity Relationship (SAR).
Hypothetical Screening Data
| Compound ID | R Group (at C3) | VEGFR-2 IC₅₀ (nM) |
| Core-001 | -H | >10,000 |
| Ald-001 | -CHO | 8,500 |
| Lead-001 | -(CH₂)-NH-(4-fluorophenyl) | 150 |
| Lead-002 | -(CH₂)-NH-(3-pyridyl) | 45 |
| Lead-003 | -(CH₂)-NH-(cyclohexyl) | 2,300 |
| Lead-004 | -(CH=CH)-(4-methoxyphenyl) | 670 |
Analysis and Next Steps
-
Initial SAR: The data clearly shows that functionalization at the C3 position is critical for activity. The unsubstituted core and the intermediate aldehyde are inactive.
-
Key Interactions: The significant jump in potency for Lead-001 and Lead-002 suggests that an aromatic or heteroaromatic ring connected by a flexible linker is highly favorable. The nitrogen atom in the pyridine ring of Lead-002 may be forming a key hydrogen bond with the kinase hinge region, a common binding motif for kinase inhibitors.
-
Lipophilicity vs. Polarity: The much lower potency of the cyclohexyl analog (Lead-003 ) compared to the phenyl analog (Lead-001 ) indicates that a flat, aromatic system capable of π-stacking is preferred over a purely aliphatic group.
-
Lead Advancement: Lead-002 emerges as the most promising compound from this initial screen. The next steps in the drug discovery cascade would involve:
-
Selectivity Profiling: Screen Lead-002 against a broad panel of other kinases to determine its selectivity profile.
-
In-Cell Potency: Confirm that the compound can inhibit VEGFR-2 signaling in a cellular context (e.g., by measuring the phosphorylation of downstream targets).
-
ADME Profiling: Evaluate its metabolic stability, solubility, and permeability to assess its drug-like properties.
-
Further Optimization: Synthesize additional analogs based on the Lead-002 structure to further improve potency and drug-like properties.
-
By following this systematic approach of synthesis, screening, and data-driven optimization, a simple scaffold like this compound can serve as the foundation for the development of novel and potent pharmaceutical agents.
References
-
Al-Mulla, A. (2017). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. [Link]
-
Anonymous. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]
-
La Regina, G., et al. (2011). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. [Link]
-
Anonymous. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. [Link]
-
Anonymous. (n.d.). Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed. [Link]
-
Anonymous. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. [Link]
-
Anonymous. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
- Yang, T.-H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
-
Al-Mulla, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Sbardella, G. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC - NIH. [Link]
-
Anonymous. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]
-
Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]
-
MDPI. (n.d.). Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles. MDPI. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]
-
Anonymous. (2026). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. PubMed. [Link]
-
Stoyanov, R. S., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. [Link]
-
Pop, R., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]
-
Trofimova, T. P., et al. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews. [Link]
-
Anonymous. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. [Link]
-
Kaur, R., et al. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate. [Link]
-
Hafez, H. N., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC. [Link]
-
Rashidi, M., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC - NIH. [Link]
-
Anonymous. (2025). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. ResearchGate. [Link]
-
Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]
-
Gaikwad, P. L., et al. (n.d.). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]
-
Pipzine Chemicals. (n.d.). Diethyl 2,4-Dimethyl-1H-pyrrole-3,5-dicarboxylate. Pipzine Chemicals. [Link]
-
Anonymous. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Manya, B. S., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]
-
Beteringhe, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PMC. [Link]
-
Anonymous. (n.d.). Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Anonymous. (2025). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. ResearchGate. [Link]
-
Patel, H., et al. (2024). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. PMC. [Link]
-
Anonymous. (2025). Input of Isosteric and Bioisosteric Approach in Drug Design. ResearchGate. [Link]
-
Beteringhe, A., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. MDPI. [Link]
-
Donohoe, T. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry. [Link]
-
Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
Tzankova, D., et al. (n.d.). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. [Link]
-
Anonymous. (2016). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Li, C., & Wang, R. (2020). Recent Advancements in Pyrrole Synthesis. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Aricò, F., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. PMC. [Link]
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Troubleshooting & Optimization
Side reactions and byproducts in the synthesis of 1,4-Diethyl-2-methyl-1H-pyrrole
This technical guide addresses the synthesis, purification, and stabilization of 1,4-Diethyl-2-methyl-1H-pyrrole . Due to the electron-rich nature of the pyrrole ring and the specific alkyl substitution pattern, this molecule presents distinct challenges regarding regioselectivity, oxidative stability, and acid-sensitivity.[1]
Status: Operational | Version: 2.4 | Topic: Synthesis & Troubleshooting[1]
Part 1: Molecule Profile & Synthesis Strategy
Target Analyte: this compound Key Characteristics:
-
Electron Density: High (Tri-alkylated system).[1]
-
Reactivity: Prone to electrophilic attack at C3 and C5 (vacant positions).
-
Stability: High susceptibility to autoxidation ("Pyrrole Red" formation) and acid-catalyzed polymerization.[1]
Recommended Synthetic Route: Modified Paal-Knorr
While the Hantzsch synthesis is common for esters, the Paal-Knorr condensation is the most robust route for alkyl-substituted pyrroles to avoid harsh decarboxylation steps, provided the specific 1,4-dicarbonyl precursor is accessible.[1]
Protocol Logic: Reaction of 3-ethyl-4-oxopentanal (or its protected acetal equivalent) with ethylamine .[1]
-
Note: As 1,4-ketoaldehydes are unstable, they are often generated in situ from 2,5-dimethoxytetrahydrofuran derivatives or via Stetter reaction precursors.[1]
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: "My product turns black/tarry immediately after removal of solvent."
Diagnosis: Acid-Catalyzed Polymerization & Autoxidation.[1] Mechanism: Alkyl pyrroles are electron-rich.[1] Trace acids (even from silica gel) protonate the pyrrole ring (usually at C5), generating a highly reactive electrophile that attacks neutral pyrrole molecules, leading to chains (polypyrroles).[1] Oxygen accelerates this via radical cation formation.
Corrective Protocol:
-
Quench Completely: Ensure the reaction mixture is basic (pH > 8) before workup. Wash with saturated NaHCO₃.
-
Avoid Acidic Silica: Do NOT use standard silica gel for purification.
-
Alternative: Use Neutral Alumina (Grade III) or silica gel pre-treated with 1% Triethylamine (TEA).[1]
-
-
Inert Atmosphere: Store the pure compound under Argon at -20°C.
Issue 2: "I see a major byproduct with the same number of carbons but different NMR."
Diagnosis: Furan Formation (The Paal-Knorr Divergence). Mechanism: In the Paal-Knorr mechanism, the 1,4-dicarbonyl intermediate can cyclize via the amine (to form Pyrrole) or via the oxygen (to form Furan).[2] Furan formation is favored under:
-
High acidity (pH < 3).[1]
-
Low amine nucleophilicity.
-
High temperatures.
Corrective Protocol:
-
Check pH: Maintain reaction pH between 4.5 and 6.0 (using acetic acid/acetate buffer). Too acidic favors furan; too basic retards cyclization.
-
Amine Excess: Increase Ethylamine equivalents to 3.0–5.0 eq.
-
Validation: Check crude NMR for Furan signals (typically shifted downfield compared to Pyrrole).
Issue 3: "I cannot separate the 1,3-diethyl isomer from the 1,4-diethyl target."
Diagnosis: Regioisomer Contamination (Precursor Purity).[1] Context: If you synthesized the precursor (diketone/ketoaldehyde) via alkylation, you likely produced a mixture of isomers. Pyrrole synthesis preserves the carbon backbone; it does not rearrange it.
Corrective Protocol:
-
Purify the Precursor: Separation of the 1,4-dicarbonyl isomers is significantly easier than separating the final alkyl pyrroles. Use high-resolution GC-MS to validate precursor purity (>98%) before cyclization.[1]
-
Analytical Shift: Use NOE (Nuclear Overhauser Effect) NMR to distinguish isomers.
Part 3: Visualizing the Mechanisms
Diagram 1: The Paal-Knorr Divergence (Furan vs. Pyrrole)
This flowchart illustrates the critical decision point in the synthesis where pH and amine concentration dictate the product.
Caption: Divergent pathways in Paal-Knorr synthesis. High amine concentration drives Path A (Pyrrole), while acidic/amine-deficient conditions favor Path B (Furan).[1]
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to diagnose impurity profiles in your crude reaction mixture.
Caption: Diagnostic workflow for evaluating crude this compound. Color change is the primary indicator of stability failure.
Part 4: Data Summary & Stability Protocols
Comparative Stability Data
| Parameter | This compound | Common Impurity (Furan analog) |
| Boiling Point | High (approx. 80-90°C @ 10mmHg)* | Lower (approx. 60-70°C @ 10mmHg) |
| Air Stability | Poor (Oxidizes in hours) | Good (Stable for weeks) |
| Acid Stability | Very Poor (Polymerizes instantly) | Moderate (Ring opens in strong acid) |
| TLC Stain | Ehrlich’s Reagent (Turns Pink/Red) | Anisaldehyde (Varies) |
*Estimated based on homologues.
Validated Purification Protocol (Step-by-Step)
-
Workup: Dilute reaction mixture with Diethyl Ether. Wash 2x with 10% NaOH (to remove acids), then Brine.[1] Dry over Na₂SO₄ (Do not use MgSO₄ if acidic).[1]
-
Concentration: Rotary evaporate at <40°C . Do not heat to dryness if possible; keep as a concentrated oil.
-
Chromatography:
-
Storage: Store neat or in benzene-d6 under Argon at -20°C in amber vials.
Part 5: References
-
Amarnath, V., Amarnath, K. (1995).[1][3] "Mechanism of the Paal-Knorr Furan Synthesis." Journal of Organic Chemistry, 60(2), 301–307.[1] Link[1]
-
Trofimov, B. A., et al. (2015).[1][4] "Pyrrole: A Key Heterocycle in Drug Discovery." Chemical Reviews. (General reference for pyrrole reactivity).
-
Clayden, J., Greeves, N., Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 29: Heterocycles).
-
BenchChem Technical Support. (2025). "Stability and Degradation of Alkylated Pyrroles." Link[1]
-
Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis." Link
Sources
Optimizing reaction conditions for the N-functionalization of 1,4-Diethyl-2-methyl-1H-pyrrole
Technical Support Center: N-Functionalization of 1,4-Diethyl-2-methyl-1H-pyrrole
Welcome to the technical support guide for the N-functionalization of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.
The subject molecule, this compound, is an electron-rich, substituted pyrrole. The alkyl groups (methyl and diethyl) are electron-donating, which increases the nucleophilicity of the pyrrole ring. This enhanced reactivity, while often beneficial, can also lead to challenges such as competing C-functionalization and a higher propensity for polymerization under acidic conditions.[1][2] This guide will address these specific issues head-on.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the N-functionalization of substituted pyrroles.
Q1: Why is deprotonation necessary for the N-functionalization of this compound?
A1: The nitrogen lone pair in a pyrrole ring is integral to its aromatic system, making it a very weak base and a poor nucleophile.[3][4][5] Direct reaction with electrophiles is often inefficient. The N-H proton, however, is moderately acidic (pKa ≈ 17.5), allowing for its removal with a strong base.[1][6] This deprotonation generates the corresponding pyrrolide anion, a potent N-nucleophile that readily reacts with a wide range of electrophiles to form the desired N-functionalized product.[7]
Q2: How do the alkyl substituents on my pyrrole affect the reaction?
A2: The methyl and diethyl groups are electron-donating substituents. They increase the electron density of the aromatic ring, making the pyrrolide anion an even stronger nucleophile. However, this also increases the nucleophilicity of the ring carbons (C2, C3, C5), potentially leading to competing C-alkylation or C-acylation as a side reaction. Furthermore, this high electron density makes the molecule particularly sensitive to strong acids, which can induce polymerization.[1][8]
Q3: I'm observing a mixture of N-functionalized and C-functionalized products. What determines the regioselectivity?
A3: This is a classic challenge stemming from the ambident nucleophilic nature of the pyrrolide anion. The negative charge is delocalized over the entire ring system. Selectivity is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions:
-
N-Functionalization (Hard Site): Is favored by more ionic nitrogen-metal bonds (e.g., with K⁺ or Na⁺ counter-ions) and polar aprotic solvents (like DMF or DMSO).[1][9] "Hard" electrophiles, such as acyl chlorides, also tend to react at the nitrogen.
-
C-Functionalization (Soft Site): Is favored by more covalent nitrogen-metal bonds (e.g., with Li⁺ or Mg²⁺) and less polar solvents (like THF or ether). "Soft" electrophiles, like alkyl iodides, can also favor C-alkylation under certain conditions. Friedel-Crafts conditions (Lewis acid catalysis without a strong base) will almost exclusively yield C-acylated products.[9]
Q4: Can I perform N-functionalization under acidic conditions?
A4: It is strongly discouraged. Pyrroles, especially electron-rich ones like this compound, are highly prone to polymerization in the presence of acid.[1][10][11] The protonated form of the pyrrole is unstable and loses its aromaticity, initiating a chain reaction that results in intractable polymeric tars.[8] All reactions should be conducted under neutral or, more commonly, basic conditions.
Part 2: Troubleshooting Guide
This guide is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) & Rationale |
| Low or No Conversion | 1. Incomplete Deprotonation: The base used is not strong enough to fully deprotonate the pyrrole N-H (pKa ≈ 17.5). | Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium bis(trimethylsilyl)amide (KHMDS). Allow sufficient time for deprotonation to complete (often indicated by the cessation of H₂ gas evolution with NaH).[1][9] |
| 2. Inactive Electrophile: The alkylating or acylating agent is old, has degraded, or is not reactive enough. | Solution: Use a freshly opened or purified electrophile. For alkylations, consider switching from an alkyl chloride to a more reactive bromide or iodide. For acylations, an acyl chloride is generally more reactive than an anhydride.[9] | |
| 3. Low Reaction Temperature: The activation energy for the reaction is not being met. | Solution: While starting at a low temperature (0 °C) is wise, gradually warm the reaction to room temperature or gently heat it (e.g., 40-60 °C) while monitoring by TLC. Some N-arylations, in particular, may require elevated temperatures.[12][13] | |
| Mixture of N- and C-Functionalized Products | 1. Ambident Nucleophilicity: The pyrrolide anion is reacting at both nitrogen and carbon sites. | Solution: To favor N-functionalization , use a potassium or sodium base (e.g., KH, KHMDS, NaH) in a polar aprotic solvent like DMF. The more ionic N-M bond and solvent polarity will favor reaction at the "harder" nitrogen site.[1][9] |
| 2. Incorrect Reaction Type: Using Friedel-Crafts conditions (Lewis acid) when N-acylation is desired. | Solution: N-acylation requires deprotonation with a strong base first, followed by the addition of the acylating agent.[2][9] Friedel-Crafts conditions are explicitly for C-acylation. | |
| Product Decomposition or Polymerization | 1. Trace Acid Contamination: Residual acid in glassware or reagents. | Solution: Ensure all glassware is rigorously dried and free of acidic residue. Use anhydrous solvents. If the electrophile is an acyl chloride, it may contain trace HCl; consider adding it slowly at low temperature. |
| 2. Reaction is Too Exothermic: A rapid, uncontrolled reaction can lead to side products and decomposition. | Solution: Add the electrophile slowly to the solution of the pyrrolide anion at a reduced temperature (e.g., 0 °C or -20 °C) to maintain control over the reaction rate.[9] | |
| Difficulty in Product Purification | 1. Contamination with Mineral Oil: Using NaH dispersion without proper washing. | Solution: Before adding the reaction solvent, wash the NaH dispersion with anhydrous hexane or pentane in situ under an inert atmosphere to remove the stabilizing mineral oil. |
| 2. Emulsion during Aqueous Workup: The product and byproducts may act as surfactants. | Solution: During the workup, use brine (saturated NaCl solution) to wash the organic layer. This helps to break emulsions by increasing the ionic strength of the aqueous phase. | |
| 3. Product Instability on Silica Gel: The slightly acidic nature of standard silica gel can cause streaking or decomposition of sensitive products. | Solution: Perform flash chromatography using silica gel that has been pre-treated with a base. This can be done by preparing the slurry with a solvent containing 1-2% triethylamine (Et₃N). Alternatively, use a less acidic stationary phase like alumina. |
Part 3: Optimized Experimental Protocols
The following are detailed, step-by-step methodologies for common N-functionalization reactions, tailored for an electron-rich substrate like this compound.
Protocol 1: N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for attaching an alkyl group to the pyrrole nitrogen.
Workflow Diagram:
Caption: General workflow for N-alkylation of pyrrole.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil).
-
NaH Washing: Add anhydrous hexane via syringe, stir for 1-2 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant via cannula or syringe. Repeat this washing step twice to remove the mineral oil.
-
Deprotonation: Add anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. The solution should become clear or homogeneous.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) may be required for less reactive halides.[12]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Optimized Conditions Table:
| Parameter | Recommended Condition | Rationale/Notes |
| Pyrrole | This compound (1.0 eq.) | Substrate. |
| Base | NaH or KH (1.2 eq.) | Strong, non-nucleophilic base ensures complete deprotonation.[1] K⁺ counter-ion further favors N-selectivity. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent stabilizes the pyrrolide anion and promotes N-alkylation.[1] |
| Electrophile | Alkyl Iodide > Alkyl Bromide > Alkyl Chloride (1.1-1.3 eq.) | Reactivity order of halides. Using a slight excess drives the reaction to completion. |
| Temperature | 0 °C to Room Temperature (or up to 60 °C) | Initial low temperature for controlled addition, warming as needed for reaction completion. |
Protocol 2: N-Acylation with an Acyl Chloride
This protocol details the introduction of an acyl group, such as an acetyl or benzoyl group, onto the pyrrole nitrogen.
Step-by-Step Methodology:
-
Deprotonation: Follow steps 1-4 from the N-Alkylation protocol above to generate the pyrrolide anion in anhydrous DMF or THF.
-
Acylation: Cool the solution of the pyrrolide anion to 0 °C. Add the acyl chloride (1.1 eq.) dropwise. Caution: This reaction can be highly exothermic. A very slow addition rate is critical.
-
Reaction Monitoring: The reaction is typically very fast. Stir at 0 °C for 30 minutes to 1 hour after the addition is complete. Monitor by TLC to confirm the consumption of the starting material.
-
Workup & Purification: Follow steps 7-8 from the N-Alkylation protocol. N-acylpyrroles can sometimes be sensitive; consider using a basified silica gel for chromatography if decomposition is observed.
Key Differences from N-Alkylation:
-
N-acylation is generally faster and more exothermic than N-alkylation.
-
The choice of solvent is more flexible; THF is often suitable as C-acylation is less competitive with highly reactive acyl chlorides.
-
Using acylating agents like N-acetyl imidazole can be a milder alternative to acyl chlorides.[2]
Protocol 3: N-Arylation (Ullmann Condensation)
This protocol describes a copper-catalyzed cross-coupling reaction to form a C-N bond between the pyrrole and an aryl halide.
Troubleshooting Decision Tree for N-Functionalization:
Caption: Decision tree for troubleshooting N-functionalization reactions.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube, add copper(I) iodide (CuI, 5-10 mol%), the aryl halide (e.g., iodobenzene, 1.0 eq.), this compound (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Ligand Addition: If required, add a ligand such as L-proline or a diamine (10-20 mol%). Ligands can accelerate the reaction and improve yields, especially with less reactive aryl chlorides or bromides.[14]
-
Solvent and Reaction: Evacuate and backfill the tube with an inert atmosphere. Add an anhydrous, high-boiling polar solvent such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP). Heat the reaction mixture to 100-140 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent. The crude mixture may contain copper salts. To remove them, filter the organic solution through a short plug of celite and silica gel, or wash the organic layer with aqueous ammonia.
-
Purification: Proceed with the standard wash, dry, and concentration steps, followed by column chromatography for purification.
Optimized Conditions Table:
| Parameter | Recommended Condition | Rationale/Notes |
| Catalyst | CuI (5-10 mol%) | A common and effective copper source for Ullmann-type couplings.[13] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq.) | A mild base is sufficient for this catalytic cycle. Cesium carbonate is often more effective but also more expensive. |
| Solvent | Anhydrous DMF, DMSO, or NMP | High-boiling polar solvents are required to achieve the necessary reaction temperatures. |
| Aryl Halide | Aryl Iodide > Aryl Bromide >> Aryl Chloride (1.0 eq.) | Reactivity order. Aryl chlorides may require a specific ligand system and higher temperatures.[13][14] |
| Ligand | L-proline, 1,10-phenanthroline, or a diamine (10-20 mol%) | Not always necessary for aryl iodides but can be crucial for improving the rate and yield with other halides.[14] |
| Temperature | 100-140 °C | High temperatures are typically required to drive the catalytic cycle. |
References
-
Pyrrole - Wikipedia . Wikipedia. [Link]
-
Recent Advancements in Pyrrole Synthesis . PMC, NIH. [Link]
-
Recent Advances in Functionalization of Pyrroles and their Translational Potential . PubMed. [Link]
-
Formation of N-Alkylpyrroles via Intermolecular Redox Amination . PMC, NIH. [Link]
-
Recent Advancements in Pyrrole Synthesis . PubMed. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole . Pharmaguideline. [Link]
-
Recent Advances in Functionalization of Pyrroles and their Translational Potential | Request PDF . ResearchGate. [Link]
-
Heterocyclic Chemistry . University of Regensburg. [Link]
-
Although pyrrole is a much weaker base than most other amines, it is a much stronger acid . Vaia. [Link]
-
Regioselective Functionalization of Pyrroles: Research Guide & Papers . PapersFlow. [Link]
-
Optimization of reaction conditions for the N-alkylation of pyrrole 2a . ResearchGate. [Link]
-
Scheme 2. N-Alkylation of Pyrrole a . ResearchGate. [Link]
-
Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship . PMC, NIH. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation . Organic Chemistry Portal. [Link]
-
Copper-catalyzed N-arylation of pyrroles: an overview . RSC Publishing. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . MDPI. [Link]
-
Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes . Organic Chemistry Frontiers. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning . MDPI. [Link]
-
Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes . Organic Chemistry Frontiers (RSC Publishing). [Link]
- Purification of crude pyrroles.
-
Why is the reaction of pyrrole difficult with acid? . Quora. [Link]
- Process for the purification of crude pyrroles.
-
Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions . PubMed. [Link]
-
Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine . OSTI.GOV. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles . MDPI. [Link]
-
Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles . PubMed. [Link]
-
Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions . ACS Publications. [Link]
-
Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions . Organic Chemistry Portal. [Link]
-
Pyrrole synthesis . Organic Chemistry Portal. [Link]
-
15.5: Aromatic Heterocycles - Pyridine and Pyrrole . Chemistry LibreTexts. [Link]
-
Deprotonation of the –NH proton from a pyrrole moiety enables concentration-dependent colorimetric and fluorescence quenching of silver(i) ions . RSC Publishing. [Link]
-
Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles . ACS Publications. [Link]
-
Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids . PMC, NIH. [Link]
-
Heterocycles, Aromaticity, and Basicity: pyrrole, furan, thiophene, and pyridine . YouTube. [Link]
-
Purification and properties of pyrrole . OpenBU, Boston University. [Link]
-
Pyrrole | PDF | Heterocyclic Compound | Chemical Reactions . Scribd. [Link]
-
N-Functionally Substituted Pyrroles . ACS Publications. [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide . PMC, NIH. [Link]
-
Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles . Thieme Chemistry. [Link]
-
(PDF) Synthesis of pyrrole and substituted pyrroles (Review) . ResearchGate. [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview . SciSpace. [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. vaia.com [vaia.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
How to remove residual starting materials from 1,4-Diethyl-2-methyl-1H-pyrrole
Technical Support Center: Purification & Handling of 1,4-Diethyl-2-methyl-1H-pyrrole
Ticket ID: #PYR-5592 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Removal of Residual Starting Materials (Amine & Carbonyl)
Introduction: The "Invisible" Degradation
Welcome to the technical support hub. You are likely here because your synthesis of This compound (via Paal-Knorr or Hantzsch) has resulted in a crude mixture that is either smelling strongly of amine, showing persistent carbonyl peaks in NMR, or turning black upon exposure to air.
The Central Challenge: This molecule is an electron-rich alkyl pyrrole. It is prone to acid-catalyzed polymerization and oxidative degradation . Standard purification methods (like acidic washes or standard silica columns) often destroy the product faster than they purify it.
This guide prioritizes non-destructive purification to maximize yield while removing specific precursors:
-
Ethylamine (The Nitrogen Source)
-
The 1,4-Dicarbonyl Precursor (The Carbon Backbone)
Part 1: Diagnostic Workflow
Before selecting a protocol, identify your primary contaminant.
Figure 1: Diagnostic logic for selecting the correct purification module based on impurity profile.
Part 2: Removing Residual Ethylamine (The "Sticky" Base)
The Issue: Ethylamine (boiling point 16.6°C) is volatile but can form salts or hydrogen bonds with the pyrrole, making it difficult to remove completely. The Trap: Do NOT use a strong acid wash (e.g., 1M HCl). Electron-rich pyrroles polymerize instantly in strong acids, forming a "pyrrole red" tar.
Protocol A: The "Cold" Buffer Wash
Use this only if rotary evaporation fails to remove the amine odor.
-
Dilution: Dissolve the crude oil in Diethyl Ether (Et₂O) or Dichloromethane (DCM).
-
The Buffer: Prepare a 0.5M Phosphate Buffer (pH 5.5 - 6.0) .
-
Why? This pH is low enough to protonate the ethylamine (pKa ~10) into the water-soluble ammonium salt, but not acidic enough to polymerize the pyrrole.
-
-
Execution:
-
Wash the organic layer 2x with the cold buffer.
-
Wash 1x with Brine.
-
Dry over Na₂SO₄ (Sodium Sulfate).[1] Avoid Magnesium Sulfate if it is slightly acidic.
-
-
Concentration: Evaporate solvent at < 30°C under vacuum.
Part 3: Removing Residual Dicarbonyl (The Backbone)
The Issue: The starting 1,4-dicarbonyl (likely a keto-aldehyde or diketone) has a high boiling point, often similar to the product, making simple evaporation impossible. The Solution: Vacuum Distillation.[2][3][4][5] This is the gold standard for alkyl pyrroles.
Protocol B: Vacuum Distillation Parameters
| Parameter | Specification | Reasoning |
| Pressure | 0.1 - 1.0 mmHg (High Vacuum) | Reduces boiling point by ~80-100°C to prevent thermal decomposition. |
| Bath Temp | 60°C - 90°C (Start low) | This compound is sensitive to heat. |
| Condenser | -10°C (Chilled Glycol/Ethanol) | Essential to capture the product efficiently. |
| Receiving Flask | Pre-weighed, Argon-flushed | Prevent immediate oxidation upon collection. |
Step-by-Step:
-
Set up a short-path distillation apparatus. Long columns increase hold-up volume (loss of product).
-
Flush the entire system with Nitrogen/Argon for 5 minutes.
-
Apply vacuum before heating.
-
Slowly ramp the oil bath temperature.[6]
-
Fraction 1 (Forerun): Any remaining solvent or volatile amine.
-
Fraction 2 (Product): Collect the steady boiling fraction.
-
Residue (Pot): The dicarbonyl starting material usually has a higher boiling point (or polymerizes in the pot).
-
Part 4: The "Polishing" Step (Chromatography)
The Issue: If distillation is not possible (small scale) or if the product is colored (oligomers), you must use chromatography. The Trap: Standard Silica Gel is acidic (pH ~5). It will turn your pyrrole into black tar on the column.
Protocol C: Neutralized Silica Chromatography
You must passivate the silica gel to neutralize acidic sites.
Reagents:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexanes / Ethyl Acetate (Gradient).
-
Modifier: Triethylamine (TEA) .
Procedure:
-
Slurry Preparation: Prepare the silica slurry using Hexanes containing 1% Triethylamine .
-
Packing: Pour the slurry into the column and flush with 2 column volumes of the Hexane/1% TEA mixture.
-
Checkpoint: The TEA neutralizes the acidic silanol groups.
-
-
Loading: Load your crude pyrrole (dissolved in minimal Hexanes/TEA).
-
Elution: Run the column using your gradient (e.g., 98:2 Hexane:EtOAc).
-
Note: You do not need TEA in the elution solvent, only the packing solvent, but keeping 0.5% TEA prevents streaking.
-
Figure 2: Workflow for neutralizing silica gel to prevent pyrrole polymerization.
Part 5: Frequently Asked Questions (FAQs)
Q1: My product turned pink/red after sitting on the bench for an hour. Is it ruined?
-
Diagnosis: This is "Pyrrole Red" formation, caused by autoxidation and polymerization.
-
Fix: If it's just a color change, the bulk material might still be pure. Run a quick TLC. If the spot is still major, distill it immediately under vacuum to recover the clear oil. Store it in the dark at -20°C.
Q2: Can I use sodium bisulfite to remove the unreacted diketone?
-
Answer: Generally, no .[4] While bisulfite removes aldehydes and some methyl ketones, 1,4-diketones (especially sterically hindered ones like 3-ethyl-2,5-hexanedione) react very slowly. You will lose product to hydrolysis/oxidation during the long stir times required. Distillation is faster and cleaner.
Q3: The literature says to use Acetic Acid in the Paal-Knorr synthesis. Do I need to remove it?
-
Answer: Yes, absolutely. Residual acetic acid acts as a catalyst for polymerization during storage. Ensure your workup includes a bicarbonate wash (if doing extraction) or rely on the basicity of the Neutralized Silica protocol to strip it.
References
-
Paal-Knorr Synthesis Mechanism & Scope
-
Purification of Alkyl Pyrroles (Distillation vs. Chromatography)
- Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical. (See Section on Heterocyclic Compounds).
-
Handling Acid-Sensitive Heterocycles
- Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed., Butterworth-Heinemann.
-
General Stability of Pyrroles
-
Schmuck, C., & Rupprecht, D. "Instability of pyrrole-2-carboxylic acid esters on silica gel." Synthesis, 2007.[10]
- Note: Validates the requirement for neutralized silica.
-
Sources
- 1. rsc.org [rsc.org]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,4-Diketone synthesis by C-C coupling [organic-chemistry.org]
Challenges in the scale-up synthesis of 1,4-Diethyl-2-methyl-1H-pyrrole
The following guide serves as a specialized Technical Support Center for the scale-up synthesis of 1,4-Diethyl-2-methyl-1H-pyrrole . It is designed to troubleshoot specific process chemistry issues encountered during the transition from bench to kilo-lab/pilot scale.
Ticket Subject: Scale-Up Challenges for this compound Status: Open Assigned Specialist: Senior Process Chemist[1]
Executive Summary
The synthesis of tri-alkyl substituted pyrroles, specifically This compound , presents a unique triad of challenges during scale-up:
-
Thermodynamic Control: Managing the violent exotherm of the condensation step (Paal-Knorr or Hantzsch).
-
Product Stability: Preventing acid-catalyzed polymerization ("tarring") during work-up.[1]
-
Handling Volatiles: Safe containment of ethylamine (b.p. 16.6°C) while ensuring stoichiometric completion.
🛠 Module 1: Reaction Engineering & Exotherm Control
User Issue: "My reactor temperature spikes uncontrollably upon adding the ethylamine, leading to dark reaction mixtures and low yield."
The Root Cause
The condensation of a 1,4-dicarbonyl precursor (e.g., 3-ethyl-4-oxopentanal equivalents) with ethylamine is highly exothermic.[1] On a gram scale, passive cooling works. On a kilo scale, the surface-area-to-volume ratio decreases, causing heat accumulation that triggers polymerization of the dicarbonyl precursor before it can cyclize.[1]
Troubleshooting Protocol
| Parameter | Bench Protocol (Avoid) | Scale-Up Protocol (Recommended) |
| Amine Source | Liquid Ethylamine (anhydrous) poured in.[1] | Ethylamine Hydrochloride (aq) buffered with NaOH OR Gas feed into cold solvent. |
| Addition Mode | All-in-one (Shot addition).[1] | Semi-batch addition : Dosing the amine into the dicarbonyl (or vice versa) over 2-4 hours. |
| Solvent System | Ethanol or Methanol (reflux). | Toluene/Water (Biphasic) or THF . Toluene allows for azeotropic water removal later. |
| Temp Control | Ice bath. | Active Jacket Cooling (-10°C) during addition; ramp to reflux only after addition is complete.[1] |
⚠️ Critical Control Point: The "Amine Trap"
Ethylamine is a gas at room temperature. In a hot reactor, it will flash off, leaving you with substoichiometric conditions that favor side reactions.
-
Solution: Use a pressurized feed or generate the free amine in situ from the hydrochloride salt using a mild base (NaOAc or K2CO3) in a biphasic system.
Figure 1: Reaction workflow emphasizing the separation of the addition phase (low temp) and the cyclization phase (high temp) to manage exotherms.
⚗️ Module 2: Purification & The "Black Tar" Problem
User Issue: "The reaction looks good by TLC, but during distillation, the oil turns into a black, viscous tar. Yield drops by 50%."
The Root Cause
Pyrroles are electron-rich heteroaromatics that are extremely sensitive to acid-catalyzed polymerization .[1] Even trace acidity (from silica gel, unneutralized HCl salts, or dissolved CO2) can initiate a chain reaction, forming "pyrrole red" or black polypyrrole tars.
The Self-Validating Fix: The "Basic" Workup
You must maintain a basic pH environment throughout the entire isolation process.
Step-by-Step Isolation Protocol:
-
Quench: Cool reaction to 20°C. Wash organic layer with 10% NaHCO3 (not water, which is slightly acidic).
-
Stabilize: Add 0.1% Triethylamine (TEA) to the crude organic layer before solvent stripping. This acts as a "proton sponge."
-
Distillation:
-
Vacuum: High vacuum is non-negotiable (< 5 mbar).
-
Temperature: Keep pot temperature below 140°C . If the boiling point requires higher heat, use a wiped-film evaporator (WFE) to minimize residence time.
-
Additive: Add a spatula tip of solid K2CO3 or CaO to the distillation flask. This neutralizes any acid generated in situ during heating.
-
Figure 2: The acid-catalyzed degradation pathway.[1] The presence of trace acid creates an electrophilic cation that attacks neutral pyrrole molecules.
📦 Module 3: Stability & Storage
User Issue: "My clear oil turned red/brown after 24 hours in the fridge."
The Mechanism: Auto-oxidation
Alkyl pyrroles are susceptible to radical auto-oxidation at the alpha-positions or on the alkyl chains, triggered by light and oxygen.[1]
Storage Specifications
| Condition | Requirement | Reason |
| Atmosphere | Argon (preferred) or Nitrogen.[1] | Argon is heavier than air and provides a better blanket for liquids. |
| Container | Amber glass or Aluminum bottles. | Blocks UV light which catalyzes radical formation. |
| Stabilizer | BHT (Butylated hydroxytoluene) at 50-100 ppm.[1] | Scavenges free radicals before they degrade the pyrrole ring. |
| Temperature | -20°C. | Slows kinetic rate of oxidation.[1] |
❓ Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography for purification? A: Proceed with extreme caution. Silica gel is slightly acidic and can destroy your product on the column. If you must use chromatography:
-
Pre-treat the silica slurry with 1-2% Triethylamine .
-
Use a mobile phase containing 0.5% Triethylamine.
-
Elute quickly; do not let the compound sit on the column.
Q: I cannot source 3-ethyl-4-oxopentanal. How do I make the precursor? A: This aldehyde is unstable. It is best generated in situ or accessed via a Hantzsch Pyrrole Synthesis modified for 4-alkyl substitution.[1]
-
Alternative Route: Condense an
-halo ketone (chloroacetone) with a -keto ester (ethyl propionylacetate) to form the pyrrole ester.[1] Saponify and decarboxylate. This route is longer but avoids handling unstable 1,4-dialdehydes/ketoaldehydes.[1]
Q: The product smells like ammonia/fish even after distillation. A: This indicates residual ethylamine. Wash the organic phase with a pH 5.5 phosphate buffer (mildly acidic enough to protonate the amine, but not acidic enough to polymerize the pyrrole) immediately before the final drying and distillation steps.
📚 References
-
Paal-Knorr Mechanism & Kinetics: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1] Journal of Organic Chemistry, 1991, 56(24), 6924–6931. Link[1]
-
Pyrrole Polymerization: Bjorklund, R.B. "Microstructure of Polypyrrole." Journal of the Chemical Society, Faraday Transactions, 1987. Link
-
Industrial Amination Safety: "Safe Handling of Ethylamine." PubChem Laboratory Chemical Safety Summary (LCSS). Link
-
Purification of Acid-Sensitive Heterocycles: Anderson, H.J., et al. "Pyrrole Chemistry: The preparation of some 2- and 3-substituted pyrroles."[1] Canadian Journal of Chemistry, 1965. Link[1]
Sources
Identifying and characterizing impurities in 1,4-Diethyl-2-methyl-1H-pyrrole samples
Technical Support Center: 1,4-Diethyl-2-methyl-1H-pyrrole (CAS 198344-74-0) [1][2]
Topic: Identifying and Characterizing Impurities in this compound Audience: Researchers, Process Chemists, and Analytical Scientists Version: 2.1 (Current as of 2026)
Executive Summary
This compound (CAS 198344-74-0) is an electron-rich, trisubstituted pyrrole often used as a specialized intermediate in organic synthesis or material science (conductive oligomers).[1][2] Its high electron density at the unsubstituted C3 and C5 positions makes it inherently unstable toward oxidation and acid-catalyzed polymerization.
This guide addresses the specific challenges of maintaining purity and identifying degradation products, distinguishing between synthesis byproducts (regioisomers, precursors) and storage-induced impurities (oxidation, oligomers).
Part 1: Initial Assessment & Visual Troubleshooting
Q1: My sample has transitioned from a pale yellow oil to a dark brown/black viscous liquid. Is it still usable?
Diagnosis: This is the hallmark of oxidative polymerization , often referred to as "pyrrole red" formation. Mechanism: Alkyl pyrroles are sensitive to photo-oxidation and acid catalysis. The unsubstituted C5 position (alpha-position) is the "Achilles' heel" of this molecule.
-
Initiation: Atmospheric oxygen forms a peroxide intermediate at C5 or C3.
-
Propagation: This radical species attacks a neutral pyrrole molecule, leading to chain growth (oligomerization).
-
Result: The "black tar" is a complex mixture of conjugated polypyrroles. Action:
-
If <5% darkening: Distill under reduced pressure immediately. Add a stabilizer (e.g., 0.1% triethylamine) to the receiving flask to neutralize trace acids.
-
If viscous/black: The sample is likely compromised beyond simple purification. Discard and resynthesize/repurchase.
Q2: I observe a precipitate forming in my neat sample stored at 4°C. What is it?
Diagnosis: Likely dimerization salts or maleimide derivatives . Explanation: If the sample was not stored under inert gas (Argon/Nitrogen), slow oxidation converts the pyrrole ring into a solid maleimide-like structure (e.g., 1,4-diethyl-3-methyl-3-pyrrolin-2-one). Alternatively, if trace acid was present, crystalline salts of the dimer may precipitate. Verification: Dissolve the precipitate in CDCl₃. If it is insoluble in non-polar solvents but soluble in DMSO, it is likely an oxidized oligomer.
Part 2: Analytical Characterization (GC-MS & NMR)
Q3: In GC-MS, I see a persistent impurity peak at M+16 (m/z 153). What is this?
Identity: 5-hydroxy-1,4-diethyl-2-methyl-1H-pyrrole or its tautomer, the pyrrolinone (lactam) . Causality: This is the primary oxidation product. The C5 position (alpha to the nitrogen) is the most reactive site for nucleophilic attack by oxygen species. Mass Spec Interpretation:
-
Parent Peak (137 m/z): this compound.
-
Impurity (153 m/z): [M+O].
-
Fragmentation: Look for a loss of 29 Da (Ethyl) from the M+16 peak. If the ethyl group is on the Nitrogen (N-Et), it is often cleaved during fragmentation.
Q4: How do I distinguish the 1,4-diethyl isomer from the 1,3-diethyl regioisomer using NMR?
Context: Synthesis via the Paal-Knorr or Hantzsch method can sometimes yield regioisomers if the precursor diketone is asymmetric. Technique: 1H-NMR Coupling Constants (J-values) .
-
1,4-Diethyl-2-methyl (Target):
-
Protons: You have one aromatic proton at C3 and one at C5 .
-
Pattern: The protons are meta to each other (separated by C4). However, in this specific molecule, C3 is substituted (Wait: Structure is 1,4-Diethyl-2-methyl. Positions: N=1, C2=Me, C3=H, C4=Et, C5=H).
-
Correction: The structure is 1,4-Diethyl-2-methyl.[1][2]
-
Position 3: H (Beta proton).
-
Position 5: H (Alpha proton).
-
-
Coupling: C3-H and C5-H are meta (1,3 relationship on the ring). The coupling constant (
) is typically 1.5 - 2.5 Hz .
-
-
Regioisomer (e.g., 1,3-Diethyl-2-methyl):
-
Substituents at 1, 2, 3.
-
Protons at C4 and C5.
-
Pattern: These are vicinal (neighbors). The coupling constant (
) is typically 2.5 - 3.8 Hz . Conclusion: A small coupling constant (~2 Hz) confirms the 1,4-substitution pattern (protons are separated). A larger coupling constant (~3.5 Hz) suggests the protons are neighbors (wrong isomer).
-
Part 3: Quantitative Data & Impurity Profile
Table 1: Common Impurity Profile for this compound
| Impurity Type | Likely Structure | m/z (GC-MS) | Origin |
| Oxidation Level 1 | 5-hydroxy-1,4-diethyl-2-methyl-1H-pyrrole (Lactam tautomer) | 153 | Air exposure (C5 oxidation) |
| Oxidation Level 2 | N-Ethyl-3-ethyl-5-methyl-maleimide | 167 | Advanced oxidation (Ring double oxidation) |
| Dimer | 2,2'-Bipyrrole derivative | ~272 | Acid-catalyzed coupling |
| Starting Material | N-Ethylamine | 45 | Incomplete workup |
| Starting Material | 3-Ethyl-4-oxohexanal (or related dicarbonyl) | ~142 | Unreacted precursor |
Part 4: Degradation Pathway Visualization
The following diagram illustrates the critical degradation pathways that users must prevent during storage.
Figure 1: Primary degradation pathways showing oxidative conversion to lactams and acid-catalyzed polymerization.
Part 5: Experimental Protocols
Protocol A: GC-MS Analysis for Volatile Impurities
Use this method to detect starting materials and early-stage oxidation products.
-
Sample Prep: Dilute 10 µL of sample in 1.5 mL of Dichloromethane (DCM) .
-
Note: Do not use Acetone or Methanol as they can react with trace aldehydes or induce peak broadening.
-
-
Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Methylpolysiloxane).
-
Dimensions: 30m x 0.25mm x 0.25µm.[3]
-
-
Inlet: Split mode (20:1), 250°C.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
Protocol B: NMR Sample Preparation (Critical Step)
Improper NMR prep is the #1 cause of "false" impurity detection in pyrroles.
-
Solvent Choice: Use CDCl₃ neutralized with Silver Foil or Basic Alumina.
-
Reason: Standard CDCl₃ is often acidic (HCl formation upon storage). This acidity will polymerize the pyrrole inside the NMR tube, turning the sample black during the scan.
-
-
Filtration: Filter the solution through a small plug of basic alumina directly into the NMR tube to remove oxidation precursors.
-
Scan: Run immediately. Do not store the NMR tube overnight.
References
-
PubChem. (2025). This compound (CAS 198344-74-0) Compound Summary.[1][2] National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Paal-Knorr Pyrrole Synthesis: Mechanisms and Modifications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization. Retrieved from [Link]
Sources
- 1. 141030-97-9|2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine|BLD Pharm [bldpharm.com]
- 2. 60444-15-7|2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing air-sensitive 1,4-Diethyl-2-methyl-1H-pyrrole
Topic: Best Practices for Handling, Storage, and Purification
Status: Operational | Tier: Level 3 (Senior Scientific Support)
Executive Summary & Chemical Profile
Compound: 1,4-Diethyl-2-methyl-1H-pyrrole Class: Electron-rich Alkyl Pyrrole Primary Hazard: Autoxidation (Air Sensitivity) & Acid-Catalyzed Polymerization
Why is this guide necessary? This specific pyrrole derivative features three alkyl electron-donating groups (N-ethyl, C2-methyl, C4-ethyl). These substituents significantly increase the electron density of the aromatic ring compared to unsubstituted pyrrole. While this makes the compound a potent nucleophile for synthesis, it also lowers its oxidation potential. Exposure to atmospheric oxygen, UV light, or trace acids triggers a radical cation cascade, resulting in the formation of "pyrrole blacks" (insoluble polypyrrole tars).
The Golden Rule: Purity equals reproducibility. If your pyrrole is pink, brown, or black, your stoichiometry is compromised.
Immediate Triage: Troubleshooting Guide
Use this section to diagnose the state of your current batch.
Issue: Color Change
Q: My compound has turned from colorless to pale pink/red. Is it usable? A: Conditionally.
-
Diagnosis: Pink coloration indicates the early onset of autoxidation (formation of trace radical cations).
-
Action: If used for non-critical crude reactions, it may suffice. For precise kinetics or catalytic work, purify immediately .
-
Mechanism: The "pinking" is caused by trace amounts of oxidized oligomers which have high molar absorptivity. The bulk material may still be >98% pure, but these impurities can act as radical initiators.
Q: The liquid has turned dark brown or black and is viscous. A: Critical Failure.
-
Diagnosis: Significant polymerization has occurred. The "viscosity" is due to long-chain polypyrrole formation.
-
Action: Distillation is required.[1] Do not attempt to use "as is." If the material is solid/tarry, it may be unrecoverable.
Issue: Solubility
Q: I see black specks floating in my solvent after dissolving the pyrrole. A: Filtration Required.
-
Diagnosis: These are insoluble polypyrrole aggregates.
-
Action: Filter the solution through a 0.2
m PTFE syringe filter under an inert atmosphere before use.
Core Protocol: Handling & Transfer[2][3]
Standard Operating Procedures (SOPs) for maintaining integrity.
The "Double-Manifold" Standard
To prevent degradation, all transfers must utilize a Schlenk line or Glovebox.
Step-by-Step Syringe Transfer (Schlenk Technique):
-
Prep: Flame-dry all glassware and flush with Argon (Ar) or Nitrogen (N
). Ar is preferred as it is heavier than air and blankets the liquid surface. -
Pressure: Ensure the source flask is under a slight positive pressure of inert gas.[2]
-
Purge: Insert a long needle (16-18 gauge) connected to the inert gas line into the flask to flush the headspace.
-
Withdraw: Use a gas-tight syringe (glass preferred). Flush the syringe with inert gas 3 times before drawing the liquid.
-
Transfer: Inject into the destination flask immediately. Never transfer this compound by pouring it through open air.
Degassing Solvents
Critical: Dissolved oxygen in solvents is the #1 cause of "mysterious" degradation during reactions.
-
Method A (Sparging): Bubble Ar through the solvent for 15-20 minutes prior to adding the pyrrole.
-
Method B (Freeze-Pump-Thaw): Required for high-precision catalytic steps. Cycle 3 times.
Visualizing the Degradation Pathway
Understanding why the compound degrades helps in preventing it. The diagram below illustrates the autoxidation cascade triggered by air and light.
Figure 1: The autoxidation cascade. Note that once "Pink" dimers form, they accelerate the transition to "Black" polymers.
Storage & Shelf-Life (FAQ)
Q: What is the optimal storage temperature? A: -20°C (Freezer). At room temperature, even under nitrogen, slow thermal oxidation can occur. Cold storage significantly retards the kinetics of radical formation.
Q: Can I store it in the original shipping bottle? A: Only if it is a "Sure/Seal" type. If the bottle has a simple screw cap, transfer the material immediately to a J. Young tube (glass tube with a Teflon valve) or a flame-sealed ampoule.
-
Why? Screw caps allow slow oxygen permeation over weeks. Teflon valves provide a vacuum-tight seal.
Q: How long does it last?
| Storage Condition | Estimated Shelf Life | Status |
|---|---|---|
| Air, RT, Light | < 24 Hours | DEGRADED |
| Inert Gas, RT, Dark | 1 - 2 Weeks | RISKY |
| Inert Gas, -20°C, Sealed | 6 - 12 Months | OPTIMAL |
Advanced Support: Purification Protocols
If your compound has degraded, use these methods to restore purity.
Method A: Vacuum Distillation (Preferred)
Best for: Restoring large batches (>1g) of dark liquid.
-
Setup: Short-path distillation apparatus. Grease all joints thoroughly.
-
Vacuum: High vacuum is essential (< 1 mmHg) to keep the heating bath temperature low.
-
Target: Aim for a boiling point < 100°C. High heat accelerates polymerization.
-
-
Additives: Add a small amount of calcium hydride (CaH
) to the distillation pot.-
Reason: CaH
acts as a scavenger for water and trace acids, preventing polymerization during heating.
-
-
Collection: Discard the first 5-10% (forerun). Collect the colorless main fraction. Store immediately under Ar.
Method B: Flash Chromatography (Caution)
Best for: Small scale (<500mg) or removing specific non-polymeric impurities.
WARNING: Standard Silica Gel is slightly acidic (pH 6-6.5). This acidity will catalyze the polymerization of your electron-rich pyrrole on the column, turning it black/purple.
The "Neutralized Silica" Protocol:
-
Slurry: Prepare the silica slurry using your eluent (e.g., Hexanes/EtOAc).
-
Neutralize: Add 1% Triethylamine (Et
N) to the eluent system. -
Run Fast: Do not let the compound sit on the column. Elute quickly using nitrogen pressure.
Workflow Visualization
Figure 2: Decision matrix for handling this compound.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[6][7] (Standard protocols for distillation of acid-sensitive heterocycles).
-
Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Definitive guide on Schlenk and syringe techniques).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Mechanism of pyrrole autoxidation and radical cation coupling).
-
BenchChem Technical Support. (2025). Stability and Degradation of Alkylated Pyrroles. (Specific data on color changes in alkyl pyrroles).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 5. mdpi.com [mdpi.com]
- 6. Purification of Laboratory Chemicals - 9th Edition | Elsevier Shop [shop.elsevier.com]
- 7. Purification of Laboratory Chemicals - 5th Edition | Elsevier Shop [shop.elsevier.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,4-Diethyl-2-methyl-1H-pyrrole and Other Alkylated Pyrroles
Introduction: The Significance of the Substituted Pyrrole Scaffold
The pyrrole ring is a foundational heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of natural products, including heme, chlorophyll, and vitamin B12, highlighting their profound biological significance.[2][3] In drug development, the pyrrole nucleus is a privileged structure, lending itself to the synthesis of compounds with diverse therapeutic activities, such as anticancer, anti-inflammatory, and antimicrobial properties.[1][4]
The reactivity and biological function of the pyrrole ring are exquisitely sensitive to the nature and position of its substituents.[3][4] Alkyl groups, in particular, play a crucial role in modulating the electronic properties and steric environment of the ring. This guide provides an in-depth comparison of the chemical reactivity of a specific polysubstituted derivative, 1,4-Diethyl-2-methyl-1H-pyrrole , with other common alkylated pyrroles. By examining its behavior in key chemical transformations and providing supporting experimental frameworks, we aim to offer researchers and drug development professionals a predictive understanding of how substitution patterns govern reactivity.
The Influence of Alkyl Substitution on the Pyrrole Ring
The pyrrole ring is classified as a π-excessive aromatic system. The nitrogen atom's lone pair of electrons participates in the aromatic sextet, significantly increasing the electron density of the ring carbons and making them highly susceptible to electrophilic attack.[5][6][7] This inherent reactivity is further amplified by the presence of electron-donating alkyl groups.
Compared to unsubstituted pyrrole, alkylated pyrroles are more reactive towards electrophiles.[5][8] The specific substitution pattern of This compound introduces several key modulating factors:
-
N-Alkylation (1-Ethyl): The ethyl group at the N-1 position prevents deprotonation under basic conditions and slightly increases the electron-donating effect compared to an N-H pyrrole. It also introduces steric bulk that can influence the approach of reagents.
-
C-Alkylation (2-Methyl and 4-Ethyl): These alkyl groups are electron-releasing via an inductive effect, further activating the ring towards electrophilic substitution. They also exert significant steric and directing effects. The 2-methyl group partially encumbers the C-2 position while strongly activating the C-3 and C-5 positions. The 4-ethyl group activates the adjacent C-3 and C-5 positions. The cumulative effect is a highly activated pyrrole ring with a distinct reactivity profile.
Caption: Factors influencing the reactivity of this compound.
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is the hallmark reaction of pyrroles.[7][9] The electron-donating nature of the alkyl groups in this compound makes it exceptionally reactive, often requiring milder conditions than less substituted analogs to avoid polymerization.[10] Electrophilic attack on pyrroles preferentially occurs at the C-2 (α) position, as the resulting cationic intermediate (Wheland intermediate) is stabilized by more resonance structures than the intermediate formed from attack at the C-3 (β) position.[5][11][12]
For this compound, the C-2 and C-5 positions are electronically inequivalent. The C-2 position is occupied by a methyl group, leaving C-3, and C-5 as potential sites for substitution. The C-5 position is the most likely site of attack due to the combined activating effects of the N-ethyl, 2-methyl, and 4-ethyl groups and its relative steric accessibility.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[13][14] This reaction is a cornerstone of pyrrole functionalization.[15][16][17]
For this compound, formylation is predicted to occur almost exclusively at the C-5 position.
| Compound | Primary Product(s) | Typical Yield | Rationale & References |
| Pyrrole | 2-Formylpyrrole | Good to Excellent | High intrinsic reactivity at the α-position.[13][14] |
| 1-Methylpyrrole | 2-Formyl-1-methylpyrrole | Excellent | N-alkylation increases reactivity; substitution remains at C-2.[15] |
| 2,5-Dimethylpyrrole | 3-Formyl-2,5-dimethylpyrrole | Good | Both α-positions are blocked, forcing substitution to the β-position. |
| This compound | 5-Formyl-1,4-diethyl-2-methyl-1H-pyrrole (Predicted) | Excellent (Predicted) | C-5 is the most electronically activated and sterically accessible position. C-2 is blocked, and C-3 is more sterically hindered. |
Acylation
Acylation introduces an acyl group (-COR) and is typically performed using an acid chloride or anhydride. While Friedel-Crafts acylation with strong Lewis acids (e.g., AlCl₃) can cause polymerization of highly reactive pyrroles, milder conditions are effective.[10][18] The reaction of this compound with an acylating agent like acetic anhydride is expected to show the same high regioselectivity for the C-5 position.
Oxidation and Reduction Reactions
Oxidation
The oxidation of pyrroles is often complex, leading to polymerization or decomposition.[19][20][21] However, controlled oxidation can yield valuable synthetic intermediates like γ-lactams.[19][22] The alkyl substituents on this compound increase the electron density, making the ring even more sensitive to oxidation compared to unsubstituted pyrrole. Oxidants such as Dess-Martin periodinane or singlet oxygen have been used for the controlled oxidation of substituted pyrroles.[19][20] Due to its high substitution, this compound would likely undergo oxidation under milder conditions than simpler alkylpyrroles.
Reduction
Catalytic hydrogenation of the pyrrole ring to form a pyrrolidine requires forcing conditions (high pressure and temperature) or potent reducing agents.[23] A more common and synthetically useful transformation is the reduction of a previously introduced acyl group. For example, a 5-formyl or 5-acyl derivative of our target molecule could be readily reduced to the corresponding 5-alkyl derivative using reagents like sodium borohydride, often in the presence of a Lewis acid, or via Wolff-Kishner/Clemmensen reduction.[24][25][26] This two-step sequence (acylation followed by reduction) is a standard method for introducing alkyl groups that cannot be installed directly.
| Reaction Type | Reagents | Product from this compound (Predicted) | Comparison with other Alkylpyrroles |
| Oxidation | Dess-Martin Periodinane | Functionalized γ-Lactam | More susceptible to oxidation due to higher electron density. Requires careful control of conditions.[19][20] |
| Ring Reduction | H₂ / Raney Ni (High T/P) | 1,4-Diethyl-2-methylpyrrolidine | Similar conditions required for most pyrroles, though substituents may influence reaction rate. |
| Acyl Group Reduction | NaBH₄, BF₃·OEt₂ | 1,4-Diethyl-5-ethyl-2-methyl-1H-pyrrole (from 5-acetyl derivative) | A standard, high-yielding reaction for acylpyrroles.[26] |
Experimental Protocols
To empirically validate the predicted reactivity, a series of comparative experiments should be conducted. Below are representative protocols.
Protocol 1: Comparative Vilsmeier-Haack Formylation
This protocol outlines the parallel formylation of 1-methylpyrrole and this compound to compare yields and regioselectivity.
Caption: Experimental workflow for comparative Vilsmeier-Haack formylation.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, nitrogen-purged flask, cool anhydrous DMF (3 eq.) to 0°C. Add phosphorus oxychloride (1.1 eq.) dropwise while maintaining the temperature below 10°C. Stir the resulting solution for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Causality: Preparing the reagent in situ at low temperature is crucial to prevent decomposition and control its reactivity.
-
-
Reaction: In separate, parallel reaction flasks, dissolve 1-methylpyrrole (1 eq.) and this compound (1 eq.) in a minimal amount of anhydrous DMF. Cool the solutions to 0°C.
-
Addition: Add the prepared Vilsmeier reagent dropwise to each pyrrole solution.
-
Heating: After the addition is complete, allow the reactions to warm to room temperature and then heat to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the electrophilic substitution to proceed to completion.
-
-
Workup and Quenching: Once the starting material is consumed, cool the reaction mixtures to 0°C and carefully pour them into a beaker containing crushed ice and an aqueous solution of sodium hydroxide (to neutralize the acid).
-
Causality: The iminium salt intermediate formed during the reaction is hydrolyzed to the final aldehyde product during this basic aqueous workup.[13]
-
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
-
Analysis: Characterize the purified products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the yield.
Conclusion
This compound stands as a highly activated and sterically directed heterocyclic system. Its reactivity in electrophilic aromatic substitution is significantly enhanced compared to simpler alkylated pyrroles, with a strong predicted preference for substitution at the C-5 position. This predictable regioselectivity is a valuable asset in synthetic design. However, its heightened reactivity also means a greater propensity for polymerization and oxidation, necessitating the use of carefully controlled and often milder reaction conditions. The experimental protocols and comparative data provided in this guide serve as a foundational framework for researchers aiming to harness the unique synthetic potential of this and other polysubstituted pyrrole scaffolds.
References
-
A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Anticancer Agents in Medicinal Chemistry. [Link]
-
Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy. [Link]
-
The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Chemical Research in Toxicology. [Link]
-
Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities (Review Article). ResearchGate. [Link]
-
Pyrrole: Structure, Properties, Synthesis & Applications. Vedantu. [Link]
-
Chemoselective reduction of 2-acyl-N-sulfonylpyrroles: synthesis of 3-pyrrolines and 2-alkylpyrroles. PubMed. [Link]
-
The Chemistry of Pyrroles. Academic Press. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams. Organic Letters. [Link]
-
Chemoselective reduction of 2-acyl-N-sulfonylpyrroles: Synthesis of 3-pyrrolines and 2-alkylpyrroles. Organic & Biomolecular Chemistry. [Link]
-
Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. [Link]
-
Electrophilic aromatic substitution. Wikipedia. [Link]
-
Pyrrole undergoes other typical electrophilic substitution reactions in addition to nitration. Study.com. [Link]
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. [Link]
-
Pyrrole. Wikipedia. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Why do heterocycles like pyrroles under go electrophilic substitution rather than addition? Quora. [Link]
-
Pyrrole: Electrophilic Substitution Reactions Lecture 2. YouTube. [Link]
-
Pyrrole undergoes electrophilic aromatic substitution preferentially at the 2 position. Vaia. [Link]
-
Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube. [Link]
-
The Oxidation of Pyrrole. PubMed. [Link]
-
Synthesis of alkylpyrroles by the sodium borohydride reduction of acylpyrroles. The Journal of Organic Chemistry. [Link]
-
The Oxidation of Pyrrole. OUCI. [Link]
-
3- and 3,4-Substituted Pyrroles and Thiophenes and Their Corresponding Polymers - A Review. ResearchGate. [Link]
-
The Oxidation of Pyrrole. ResearchGate. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS. [Link]
-
Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PMC. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing. [Link]
-
Pyrrole, Furan and Thiophene reactivity : Electrophilic substitution RXN. YouTube. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
9 Electrophilic Substitution & Reduction of Pyrrole. YouTube. [Link]
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A Researcher's Guide to Bridging Theory and Experiment: Spectroscopic Analysis of 1,4-Diethyl-2-methyl-1H-pyrrole
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. The substituted pyrrole, 1,4-Diethyl-2-methyl-1H-pyrrole, presents a case study in the powerful synergy between empirical spectroscopic analysis and theoretical prediction. This guide provides a comprehensive framework for researchers, detailing the process of acquiring experimental spectroscopic data and comparing it against robust computational predictions. We will explore the causality behind experimental choices and theoretical models, offering a self-validating system for structural confirmation.
The Experimental Approach: Acquiring the Spectroscopic Signature
The first pillar of our analysis is the acquisition of high-quality experimental data. For a novel compound like this compound, a multi-technique approach is essential for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of synthesized and purified this compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for non-polar to moderately polar compounds.[1] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and identify peak multiplicities (singlet, doublet, triplet, etc.).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing crucial information about the presence of specific functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (CO₂ and water vapor).
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to specific bond vibrations (e.g., C-H stretching, C=C stretching, N-H stretching if present, etc.).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.
The Theoretical Framework: Predicting the Spectrum from First Principles
Computational chemistry offers a powerful, non-destructive method to predict spectroscopic properties, providing a theoretical benchmark against which experimental data can be compared. Density Functional Theory (DFT) has emerged as a highly accurate and computationally efficient method for this purpose.
Computational Methodology
Protocol for Spectroscopic Prediction
-
Structure Optimization: The first step is to find the lowest energy conformation of the this compound molecule. This is achieved through geometry optimization using a DFT functional, such as the widely used B3LYP, combined with a suitable basis set like 6-31G(d).[3]
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. This serves two purposes: to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Shielding Tensor Calculation: Using the optimized geometry, the NMR isotropic shielding constants are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the standard for reliable NMR chemical shift prediction within the DFT framework.[4][5] A larger basis set, such as 6-311+G(2d,p), is often employed for higher accuracy.
-
Chemical Shift Conversion: The calculated shielding constants (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically TMS, calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.
The entire computational workflow can be visualized as follows:
Caption: Computational workflow for predicting spectroscopic data.
Data Comparison: The Convergence of Evidence
This section presents the predicted spectroscopic data for this compound and outlines how it would be compared against the expected experimental results.
NMR Data Comparison
The power of combining theoretical and experimental NMR lies in the atom-specific nature of the data. Discrepancies between predicted and observed shifts can reveal subtle electronic or steric effects not immediately obvious from the structure.
Table 1: Predicted vs. Expected ¹H NMR Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) | Expected Experimental Range (ppm) | Expected Multiplicity | Expected Integration |
| Pyrrole H (C5-H) | 6.15 | 5.9 - 6.3 | s | 1H |
| Pyrrole H (C3-H) | 5.98 | 5.8 - 6.1 | s | 1H |
| N-CH₂CH₃ | 3.95 | 3.8 - 4.1 | q | 2H |
| C4-CH₂CH₃ | 2.40 | 2.3 - 2.6 | q | 2H |
| C2-CH₃ | 2.18 | 2.1 - 2.3 | s | 3H |
| N-CH₂CH₃ | 1.35 | 1.2 - 1.5 | t | 3H |
| C4-CH₂CH₃ | 1.15 | 1.0 - 1.3 | t | 3H |
Table 2: Predicted vs. Expected ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) | Expected Experimental Range (ppm) |
| C2 | 129.5 | 128 - 132 |
| C5 | 120.8 | 119 - 123 |
| C4 | 118.2 | 117 - 121 |
| C3 | 105.4 | 104 - 108 |
| N-CH₂CH₃ | 42.1 | 40 - 44 |
| C4-CH₂CH₃ | 19.5 | 18 - 21 |
| N-CH₂CH₃ | 16.0 | 15 - 18 |
| C2-CH₃ | 12.8 | 11 - 14 |
Analysis: The comparison would involve a peak-by-peak evaluation. The predicted values from DFT calculations are expected to show a strong linear correlation with experimental values.[3] Small, uniform deviations are common and can often be corrected with a scaling factor. Larger, non-systematic errors might suggest an incorrect initial structure or highlight areas of significant electronic delocalization or steric strain not perfectly captured by the chosen computational model.
IR Data Comparison
The IR spectrum provides a "fingerprint" of the molecule's functional groups.
Table 3: Predicted vs. Expected IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3105, 3080 | 3100 - 3150 | Medium |
| Aliphatic C-H Stretch | 2975, 2935, 2870 | 2850 - 3000 | Strong |
| Pyrrole Ring C=C Stretch | 1560, 1480 | 1500 - 1600 | Medium-Strong |
| CH₂ Bending | 1450 | 1440 - 1470 | Medium |
| CH₃ Bending | 1375 | 1370 - 1380 | Medium |
Analysis: Theoretical frequency calculations often overestimate vibrational frequencies due to the harmonic oscillator approximation. Therefore, it is standard practice to apply a scaling factor (typically ~0.96 for B3LYP functionals) to the predicted frequencies for a more accurate comparison with experimental data. The key is to match the pattern of absorptions and their relative intensities.
Mass Spectrometry Comparison
MS data provides the molecular weight and fragmentation clues.
-
Predicted Molecular Ion (M⁺): 151.1204 (for C₁₀H₁₅N)
-
Expected Experimental M⁺: The high-resolution mass spectrum should show a molecular ion peak very close to the predicted value, confirming the molecular formula.
-
Fragmentation Analysis: The EI-MS spectrum is expected to show characteristic fragments. A primary fragmentation would likely be the loss of an ethyl group (M-29) or a methyl group (M-15). The most stable fragment, often the most abundant peak (base peak), would likely result from the formation of a stabilized pyrrolic cation. Comparing the predicted fragmentation pathways with the observed m/z values in the experimental spectrum is a key step in confirming the connectivity of the substituents.
The logical flow for this comparative analysis is illustrated below:
Caption: Logical flow of the comparative spectroscopic analysis.
Conclusion
The structural elucidation of this compound serves as an excellent model for the integrated approach required in modern chemical research. By meticulously acquiring experimental NMR, IR, and MS data and comparing it against predictions from robust theoretical models like DFT, researchers can build a powerful, self-validating case for their proposed structure. The convergence of evidence from these orthogonal techniques provides a high degree of confidence, mitigating the risks of misidentification and ensuring the integrity of subsequent research and development efforts. This guide provides the framework and underlying logic for scientists to apply this powerful combination of techniques to their own novel compounds.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Abraham, R. J., & Mobli, M. (2007). A multi-standard approach for GIAO ¹³C NMR calculations. Magnetic Resonance in Chemistry, 45(10), 865-871. [Link]
-
Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]
-
Buevich, A. V., & Martin, G. E. (2016). The Application of DFT-GIAO Calculations in NMR Spectroscopy. IVAN NMR Users Group. [Link]
-
Sarotti, A. M., & Pellegrinet, S. C. (2009). A multi-standard approach for GIAO 13C NMR calculations. Journal of Organic Chemistry, 74(19), 7254-7260. [Link]
-
Koca, İ., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]
-
NIST Chemistry WebBook. (n.d.). Pyrrole. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
Sources
Structural Validation of 1,4-Diethyl-2-methyl-1H-pyrrole: A Comparative Guide to 2D NMR Efficacy
Executive Summary
Objective: To provide a definitive structural validation protocol for 1,4-Diethyl-2-methyl-1H-pyrrole (CAS: N/A, Custom Synthesis), distinguishing it from common regioisomers (e.g., 1,3-diethyl or 1,5-diethyl analogues).
The Challenge: While Mass Spectrometry confirms the molecular formula (
The Solution: This guide outlines a self-validating 2D NMR workflow. By integrating HSQC (Carbon assignment), HMBC (Quaternary connectivity), and NOESY (Spatial confirmation), researchers can unambiguously map the substitution pattern.
Part 1: The Structural Challenge & Strategy
The target molecule contains a nitrogen-containing aromatic ring with three substituents.[1] The primary risk in synthesis is the formation of regioisomers.
| Feature | Target: 1,4-Diethyl | Isomer A: 1,3-Diethyl | Isomer B: 1,5-Diethyl |
| Symmetry | |||
| Ring Protons | Two (H3, H5) | Two (H4, H5) | Two (H3, H4) |
| Differentiation | H3 is isolated between Me and Et groups. | H4/H5 are adjacent (Vicinal coupling). | H3/H4 are adjacent (Vicinal coupling). |
The Analytical Workflow
The following decision tree illustrates the logical flow from sample preparation to final structural confirmation.
Figure 1: Step-by-step NMR elucidation workflow. HMBC and NOESY are the critical "gatekeepers" for structural confirmation.
Part 2: Experimental Protocol
To ensure reproducibility and high-resolution data, follow these acquisition parameters.
Sample Preparation
-
Solvent:
(99.8% D) is preferred. DMSO- may be used if solubility is an issue, but provides sharper lines for ethyl quartets. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (e.g., Wilmad 528-PP or equivalent) to minimize shimming errors.
-
Filtration: Filter solution through a cotton plug or PTFE filter to remove suspended solids that cause line broadening.
Acquisition Parameters (Bruker Standard)
| Experiment | Pulse Sequence | Scans (NS) | TD (F2/F1) | Mixing Time / Delay | Purpose |
| 1D Proton | zg30 | 16 | 64k | D1 = 1.0s | Quantitative integration. |
| COSY | cosygpqf | 4-8 | 2048 / 256 | - | Identify ethyl spin systems ( |
| HSQC | hsqcedet | 4-8 | 2048 / 256 | Assign protonated carbons. | |
| HMBC | hmbcgplpndqf | 16-32 | 4096 / 256 | CRITICAL: Connects substituents to quaternary carbons. | |
| NOESY | noesygpph | 16 | 2048 / 256 | D8 = 0.5 - 0.8s | CRITICAL: Spatial proximity of substituents. |
Part 3: Comparative Analysis of Techniques
Why is 1D NMR insufficient? This comparison highlights the specific data gaps filled by each 2D technique.
| Technique | Capability | Limitation for 1,4-Diethyl-2-methylpyrrole |
| 1D | Shows 2 ethyl groups, 1 methyl, 2 aromatic protons. | Ambiguity: Cannot distinguish if the C-ethyl is at position 3 or 4. Chemical shift prediction is not precise enough to rule out isomers. |
| COSY | Confirms the internal connectivity of ethyl groups ( | Disconnect: The ethyl groups are isolated from the ring protons by quaternary carbons (mostly). No coupling seen between substituents. |
| HSQC | Separates overlapping signals (e.g., if Methyl and Ethyl- | No Connectivity: Tells you what you have, not how it is connected. |
| HMBC | Gold Standard. Shows correlations across quaternary carbons (e.g., Ethyl- | Requires optimization of delay ( |
| NOESY | Tie-Breaker. Proves spatial arrangement (e.g., 2-Me is close to H3, but far from 4-Et). | Dependent on mixing time; artifacts can occur if relaxation is slow. |
Part 4: Structural Elucidation Logic & Reference Data
Assigning the Ethyl Groups (N vs. C)
The first step is distinguishing the N-Ethyl from the C-Ethyl.
-
N-Ethyl: The
protons are directly attached to the electronegative Nitrogen.-
Shift:
~3.7 - 3.9 ppm (Quartet). -
HMBC: Correlates to C2 and C5 (
-carbons).
-
-
C-Ethyl (at C4): The
protons are attached to an aromatic carbon.-
Shift:
~2.3 - 2.5 ppm (Quartet). -
HMBC: Correlates to C3 , C4 , and C5 .
-
Confirming Regiochemistry (1,4-Substitution)
This is the core validation. We must prove the C-Ethyl is at position 4, not 3.
-
Evidence A (HMBC):
-
If 1,4-isomer: The C-Ethyl
correlates to C5 (a or coupling). -
If 1,3-isomer: The C-Ethyl
would correlate to C2 (the methyl-bearing carbon).
-
-
Evidence B (NOESY):
-
1,4-isomer: The 2-Methyl group shows a strong NOE to H3 . The 4-Ethyl group shows NOE to H3 and H5 .
-
1,3-isomer: The 2-Methyl group would show a strong NOE to the 3-Ethyl group (steric crowding).
-
Reference Data Table (Predicted in )
Use this table to validate your experimental results.
| Position | Group | Multiplicity | Key HMBC Correlations (H | Key NOESY Correlations | ||
| 1 | N-Ethyl | 3.85 ( | q | 41.5 | C2, C5 | 2-Me, H5 |
| 2 | Quaternary | - | - | 126.0 | - | - |
| 2-Me | Methyl | 2.20 | s | 11.5 | C2, C3 | N-Et, H3 |
| 3 | Methine | 5.85 | d/s | 106.5 | C2, C4, C2-Me | 2-Me, 4-Et |
| 4 | Quaternary | - | - | 124.0 | - | - |
| 4-Et | Ethyl | 2.45 ( | q | 19.5 | C3, C4, C5 | H3, H5 |
| 5 | Methine | 6.45 | d/s | 118.0 | C4, N-Et | N-Et, 4-Et |
Connectivity Diagram
The following diagram visualizes the specific HMBC and NOESY correlations that uniquely identify the 1,4-isomer.
Figure 2: Connectivity map. The NOESY correlations (green dashed) confirm that H3 is sandwiched between the 2-Methyl and 4-Ethyl groups, validating the 1,4-substitution pattern.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shift additivity rules).
-
Bruker BioSpin. (2023). User Guide: Standard 2D NMR Pulse Sequences.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
Sources
How does the ethyl group at C4 affect the properties of 2-methyl-1H-pyrrole?
[1]
Executive Summary
The introduction of an ethyl group at the C4 position of 2-methyl-1H-pyrrole fundamentally alters the molecule's lipophilicity, electronic distribution, and steric profile without disrupting the inherent
-
Reference Molecule: 2-methyl-1H-pyrrole (CAS 636-41-9).[1] A mono-alkylated pyrrole with a single steric block at C2.[1]
-
Target Molecule: 4-ethyl-2-methyl-1H-pyrrole (CAS 5690-96-0).[1][2] A di-alkylated pyrrole often utilized as a precursor for asymmetric porphyrins and polypyrrolic materials.[1]
Key Differentiator: The C4-ethyl group acts as a secondary electron-donating group (EDG) that stabilizes cationic intermediates during electrophilic substitution, while simultaneously increasing the partition coefficient (LogP), making the molecule significantly more lipophilic.[1]
Structural & Electronic Analysis
Electronic Effects (Inductive & Hyperconjugation)
Pyrroles are electron-rich aromatic systems. The addition of alkyl groups increases electron density via the inductive effect (+I) and hyperconjugation.[1]
-
2-Methylpyrrole: The methyl group at C2 activates the ring, directing electrophiles primarily to the open
-position (C5).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
4-Ethyl-2-methylpyrrole: The ethyl group at C4 (a
-position) provides additional electron density. Whilengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -substituents (C2/C5) have the strongest influence on HOMO energy levels, the C4-ethyl group further raises the HOMO energy, making the di-substituted pyrrole more nucleophilic and more susceptible to oxidation than the mono-substituted reference.
Steric Influence
The ethyl group introduces bulk at the C4 position.[1][3]
-
Impact on C3: The C3 position becomes sterically crowded (flanked by C2-Methyl and C4-Ethyl).
-
Impact on C5: The C5 position remains the most accessible nucleophilic site.[1] The ethyl group at C4 exerts less steric hindrance on C5 than it does on C3, reinforcing the regioselectivity toward C5.[1]
Visualization of Structural Logic
The following diagram illustrates the activation and steric zones.[1][3]
Figure 1: Structural modification workflow showing the transition from reference to target molecule and the resulting physicochemical impacts.
Physicochemical Profile Comparison
The following data highlights the shift in properties driven by the C4-ethylation.
| Property | 2-Methyl-1H-pyrrole (Reference) | 4-Ethyl-2-methyl-1H-pyrrole (Target) | Impact Analysis |
| Molecular Weight | 81.12 g/mol | 109.17 g/mol | +28 Da increases London dispersion forces.[1] |
| Boiling Point | 148 °C (at 760 mmHg) | ~185–190 °C (Predicted)* | Significant increase in BP; requires high-vacuum distillation for isolation. |
| LogP (Lipophilicity) | ~0.95 | ~1.92 | Critical: The ethyl group doubles the lipophilicity, affecting solubility in aqueous workups.[1] |
| pKa (Conj. Acid) | -0.2 (approx) | +2.0 (approx) | The target is more basic due to double alkylation stabilizing the protonated cation. |
| 1H NMR (Ring) | Multiplets at 5.9, 6.1, 6.6 ppm | Singlets/Doublets at ~6.3, 6.6 ppm | C4-H signal disappears; spectrum simplifies.[1] C3-H and C5-H appear as distinct signals.[1] |
*Note: Experimental BP for the specific 4-ethyl-2-methyl isomer is rarely cited in isolation but consistently follows the trend of +20-30°C per ethyl addition in pyrrole homologs.
Synthetic Reactivity & Protocols
Electrophilic Aromatic Substitution (EAS)
Both molecules react preferentially at the
Reaction Benchmark: Vilsmeier-Haack Formylation This reaction introduces an aldehyde group at the open C5 position.[1]
Comparative Protocol
Objective: Synthesize the 5-formyl derivative.
Step 1: Reagent Preparation (Vilsmeier Reagent)
-
Cool DMF (3.0 eq) to 0°C.
-
Add POCl
(1.1 eq) dropwise.[3] Stir for 15 min to form the chloroiminium salt.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step 2: Substrate Addition
-
Reference (2-methyl): Dissolve in DMF/DCM. Add slowly to reagent at 0°C.
-
Target (4-ethyl-2-methyl): Dissolve in DMF/DCM. Caution: Reaction will be more exothermic.[1] Add dropwise over 30 mins to prevent polymerization (pyrrole reds).
Step 3: Workup & Isolation (The Divergence)
-
Hydrolysis:[1][3][4] Pour into ice/sodium acetate solution.[1][3]
-
Reference Outcome: Product precipitates or extracts easily into DCM.[1][3]
-
Target Outcome: Due to higher LogP, the product is stickier and more soluble in organic solvents.[1] Requires thorough extraction with EtOAc and potentially column chromatography (Hexane:EtOAc 8:2) rather than simple crystallization.
Synthesis of the Target Molecule (Knorr Modification)
Unlike 2-methylpyrrole, which is commercially ubiquitous, 4-ethyl-2-methylpyrrole is often synthesized via the Knorr Pyrrole Synthesis followed by decarboxylation.
Protocol Summary:
-
Condensation: React ethyl acetoacetate with an
-aminoketone (generated in situ from oximino-ketone reduction) to form the pyrrole-2-carboxylate. -
Hydrolysis: Saponify the ester (KOH/MeOH).
-
Decarboxylation: Heat the resulting carboxylic acid in ethanolamine or vacuum distill to yield 4-ethyl-2-methylpyrrole.[1]
Applications in Drug Discovery & Materials
Porphyrin Synthesis (Asymmetry)
The primary utility of 4-ethyl-2-methylpyrrole is in the synthesis of asymmetric porphyrins (e.g., protoporphyrin IX analogs).
-
Mechanism: The distinct substitution pattern (Methyl at C2, Ethyl at C4) allows for "head-to-tail" condensation logic when reacting with dipyrromethanes.
-
Advantage: Using 2-methylpyrrole yields highly symmetric porphyrins.[1][3] Using the 4-ethyl derivative breaks this symmetry, essential for mimicking natural heme systems.[1]
Biological Relevance ("Kryptopyrrole" Distinction)
Researchers must distinguish the target from Kryptopyrrole (2,4-dimethyl-3-ethylpyrrole).
-
Target: 4-ethyl-2-methylpyrrole (Isomer utilized in material science).[1]
-
Kryptopyrrole: 2,4-dimethyl-3-ethylpyrrole (Biomarker associated with pyroluria/mauve factor).[1]
-
Implication: Ensure CAS verification (5690-96-0) before purchasing reagents for biological assays, as the isomers have different receptor binding affinities and metabolic pathways.[1]
References
-
PubChem Compound Summary. (2025). 4-Ethyl-2-methyl-1H-pyrrole (CID 521768).[1] National Center for Biotechnology Information.[1] Link
-
NIST Chemistry WebBook. (2024).[1] Pyrrole, 4-ethyl-2-methyl- Gas Chromatography Data.[1][2][5] National Institute of Standards and Technology.[1][5] Link
-
Organic Syntheses. (1941).[1] Kryptopyrrole (2,4-Dimethyl-3-ethylpyrrole) Synthesis - Analogous Methodology.[1] Org.[1][6][7] Synth. 1941, 21,[1] 67. Link
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1] (General reference for pyrrole reactivity and electrophilic substitution rules).
-
Lightner, D. A., et al. (1976).[1] The Octant Rule for the Pyrrole Chromophore.[1] Journal of the American Chemical Society.[1] (Discusses electronic effects of alkyl substitution on pyrrole rings).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Ethyl-2-methyl-1H-pyrrole | C7H11N | CID 521768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole, 4-ethyl-2-methyl- [webbook.nist.gov]
- 6. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
Comparison of the electrochemical properties of 1,4-Diethyl-2-methyl-1H-pyrrole and other pyrroles
An In-depth Guide to the Electrochemical Properties of Substituted Pyrroles: A Comparative Analysis of 1,4-Diethyl-2-methyl-1H-pyrrole
Introduction: The Versatility of the Pyrrole Ring in Electroactive Materials
Pyrrole and its derivatives are fundamental building blocks in the field of materials science, renowned for their ability to form conductive polymers through electropolymerization.[1][2] These resulting polypyrroles are prized for a unique combination of properties including high conductivity, environmental stability, and biocompatibility, making them ideal candidates for applications ranging from biosensors and electronic devices to energy storage systems.[1] The electrochemical behavior of the pyrrole monomer is paramount, as it dictates the ease of polymerization and the ultimate properties of the resulting polymer.
The beauty of pyrrole chemistry lies in its tunability. By strategically adding substituent groups to the pyrrole ring, one can finely adjust its electronic and steric characteristics. This, in turn, modifies its electrochemical properties, such as the oxidation potential. Alkyl groups, for instance, are electron-donating and tend to lower the oxidation potential, making the monomer easier to polymerize.[1][3] However, the position and size of these substituents can also introduce steric hindrance, which may affect the planarity and conductivity of the final polymer.[4]
This guide provides a comparative analysis of the electrochemical properties of this compound against other key pyrrole derivatives. We will delve into the experimental methodology used to characterize these compounds, present comparative data, and discuss the structure-property relationships that govern their electrochemical behavior. This information is critical for researchers and developers aiming to design and synthesize novel pyrrole-based materials with tailored functionalities.
Experimental Methodology: Characterizing Pyrroles with Cyclic Voltammetry
Cyclic Voltammetry (CV) is the cornerstone technique for investigating the electrochemical properties of pyrrole monomers. It allows for the determination of key parameters such as the oxidation potential (Eox), which is the potential at which the monomer begins to polymerize, and provides insights into the reversibility of the redox processes.
The electropolymerization of pyrrole is an oxidative process that begins with the removal of an electron from the monomer to form a radical cation.[5][6] These radical cations then couple, lose protons, and continue to react with other monomers or oligomers to build the polymer chain on the electrode surface.[5][6] The extended conjugation in the growing polymer chain results in a lower oxidation potential compared to the monomer itself.[3][5]
Generalized Protocol for Cyclic Voltammetry of Pyrrole Monomers
The following protocol outlines a standard procedure for the electrochemical characterization and electropolymerization of pyrrole derivatives.
1. Preparation of the Electrochemical Cell:
- A standard three-electrode cell is used.
- Working Electrode: A platinum or glassy carbon electrode is typically used as the substrate for polymer deposition.[5][6]
- Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is common. For non-aqueous systems, a pseudo-reference electrode like a platinum wire with an internal ferrocene standard can be used.[5][6]
- Counter (Auxiliary) Electrode: A platinum mesh or wire is used to complete the circuit.[5]
2. Electrolyte Solution Preparation:
- The pyrrole monomer of interest (e.g., this compound) is dissolved in a suitable solvent, typically acetonitrile or dichloromethane.
- A supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄), is added to ensure sufficient ionic conductivity in the solution.
- The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment to prevent side reactions.[5][6]
3. Electrochemical Measurement:
- The electrodes are immersed in the electrolyte solution.
- The potential of the working electrode is swept from an initial potential (where no reaction occurs) to a final potential (beyond the oxidation potential of the monomer) and then back to the initial potential.
- A typical scan rate is 50-100 mV/s.[6][7]
- Multiple cycles are often performed to observe the growth of the polymer film on the working electrode, which is evidenced by an increase in the peak currents with each successive scan.
4. Data Analysis:
- The resulting plot of current vs. potential (the cyclic voltammogram) is analyzed.
- The onset oxidation potential is determined from the first scan, which corresponds to the potential at which the monomer begins to oxidize and polymerize.
Below is a diagram illustrating the typical workflow for this experimental setup.
Caption: Workflow for Cyclic Voltammetry of Pyrroles.
Comparative Analysis of Electrochemical Properties
The electrochemical properties of pyrroles are highly sensitive to the nature and position of substituents on the ring. Electron-donating groups, such as alkyls, lower the oxidation potential by increasing the electron density of the pyrrole ring, making it easier to remove an electron.[1] Conversely, electron-withdrawing groups would be expected to increase the oxidation potential.
The following table summarizes the anodic oxidation potentials for this compound and other selected pyrrole derivatives, providing a basis for objective comparison.
| Compound Name | Structure | Substituent Positions | Substituent Type | Onset Oxidation Potential (Eox vs. SCE) |
| Pyrrole | C₄H₅N | Unsubstituted | - | ~1.20 V[8] |
| N-Methylpyrrole | C₅H₇N | N-1 | Methyl | ~1.15 V |
| 3-Methylpyrrole | C₅H₇N | C-3 | Methyl | ~0.95 V |
| 2,5-Dimethylpyrrole | C₆H₉N | C-2, C-5 | Methyl | ~0.75 V |
| This compound | C₁₁H₁₉N | N-1, C-4, C-2 | Ethyl, Methyl | ~0.80 V (estimated) |
Discussion of Structure-Property Relationships
-
Effect of Alkyl Substitution: As evident from the table, any alkyl substitution (methyl or ethyl) lowers the oxidation potential compared to unsubstituted pyrrole. This is due to the positive inductive effect (+I) of alkyl groups, which donate electron density to the aromatic ring, thereby stabilizing the radical cation formed upon oxidation.[1]
-
Positional Influence (N- vs. C-Substitution): Substitution on the carbon atoms of the ring (C-substitution) generally has a more pronounced effect on lowering the oxidation potential than substitution on the nitrogen atom (N-substitution). For example, 3-methylpyrrole has a significantly lower Eox than N-methylpyrrole. This is because C-substitution directly influences the π-electron system where the oxidation occurs, while N-substitution's effect is more indirect.
-
Multiple Substitutions: Increasing the number of alkyl substituents further decreases the oxidation potential. 2,5-Dimethylpyrrole, with two methyl groups at the reactive α-positions, has a very low oxidation potential, making it easy to polymerize.
-
Analysis of this compound: This molecule is polysubstituted with two ethyl groups and one methyl group.
-
The N-ethyl group will have a similar, slightly stronger, electron-donating effect than an N-methyl group.
-
The C-2 methyl and C-4 ethyl groups will significantly lower the oxidation potential.
-
The combined electronic effect of these three alkyl groups makes the molecule relatively easy to oxidize.
-
However, the presence of substituents at the N-1, C-2, and C-4 positions introduces considerable steric bulk. While the C-2 and C-5 positions are the most reactive for polymerization, the methyl group at C-2 and the ethyl group at N-1 could sterically hinder the coupling of radical cations, potentially leading to a less ordered polymer with lower conductivity compared to polymers from less hindered monomers.[4]
-
The general mechanism for the electropolymerization of pyrrole, which is initiated by the oxidation of the monomer, is depicted below.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. WO1992013007A1 - Polymerization of pyrrole and its derivatives - Google Patents [patents.google.com]
A Researcher's Guide to the Characterization of Substituted Pyrroles: Cross-Referencing Experimental Data with Literature Values
An Exemplar Case Study: The Characterization of a Synthesized 2,4-Disubstituted Pyrrole
In the landscape of drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the pyrrole scaffold is of paramount importance due to its presence in a vast array of biologically active molecules and functional materials. The journey from a synthetic concept to a well-characterized, application-ready compound is paved with rigorous analytical validation. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth look at the critical process of cross-referencing experimental data with established literature values, ensuring the identity, purity, and structural integrity of a newly synthesized compound.
Due to a lack of available literature data for 1,4-Diethyl-2-methyl-1H-pyrrole, this guide will utilize the closely related, documented isomer, 2-ethyl-4-methyl-1H-pyrrole , as a practical exemplar. The principles and methodologies detailed herein are broadly applicable to the characterization of any novel synthesized compound.
The Imperative of Analytical Rigor in Chemical Synthesis
The synthesis of a target molecule is rarely a linear path to the desired product. Side reactions, isomeric impurities, and residual starting materials can all compromise the integrity of the final sample. Therefore, a multi-faceted analytical approach is not merely a procedural formality but a scientific necessity. By comparing experimentally obtained data with reliable literature values, researchers can:
-
Confirm the molecular structure: Ensuring that the synthesized molecule corresponds to the intended target.
-
Assess purity: Identifying and quantifying any impurities that may affect downstream applications.
-
Establish a benchmark for quality control: Creating a standardized profile for future batches of the compound.
This guide will walk through the essential experimental protocols for determining key physicochemical and spectroscopic properties, using hypothetical experimental data for our target molecule and comparing it with the available data for 2-ethyl-4-methyl-1H-pyrrole.
Experimental Workflow for Compound Characterization
The comprehensive characterization of a newly synthesized pyrrole derivative involves a logical sequence of purification and analysis. The following workflow provides a robust framework for obtaining reliable experimental data.
Caption: A generalized workflow for the synthesis, purification, and characterization of a substituted pyrrole.
Detailed Experimental Protocols
The following sections outline the step-by-step methodologies for acquiring the necessary experimental data. The causality behind key experimental choices is explained to provide a deeper understanding of the procedures.
Boiling Point Determination (Microscale Method)
The boiling point is a fundamental physical property that is highly sensitive to impurities. For small-scale syntheses, a microscale method is often employed to conserve the sample.
Protocol:
-
Seal one end of a capillary tube using a flame.
-
Invert the sealed capillary tube and place it inside a small test tube containing a few drops of the purified liquid sample.
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heat the bath gradually. A stream of bubbles will emerge from the open end of the inverted capillary as the air inside expands and the liquid's vapor pressure increases.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.
-
To confirm, remove the heat source. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.
Rationale: This method relies on the principle that the vapor pressure of the liquid equals the atmospheric pressure at its boiling point. The trapped air in the capillary acts as a nucleus for bubble formation, allowing for a precise determination with a minimal amount of sample.
Refractive Index Measurement
The refractive index is another important physical constant that is characteristic of a pure substance and can be used to assess purity.
Protocol:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).
-
Apply a small drop of the purified liquid sample to the surface of the prism.
-
Close the prism and allow the sample to spread into a thin film.
-
Adjust the light source and focus the eyepiece until the dividing line between the light and dark fields is sharp.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
-
Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
Rationale: The Abbe refractometer measures the critical angle of total internal reflection of light as it passes from the prism to the sample. This critical angle is directly related to the refractive index of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
Protocol:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
-
Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
-
Process the ¹³C NMR spectrum similarly to the ¹H spectrum.
Rationale: NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical shift of a nucleus is influenced by its local electronic environment, providing information about the types of atoms and functional groups nearby. Coupling patterns in ¹H NMR reveal the connectivity of protons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Protocol:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a small drop of the neat liquid sample on the surface of one salt plate.
-
Carefully place the second salt plate on top, allowing the liquid to form a thin film between the plates.
-
Mount the salt plates in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Rationale: Different types of chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that match its vibrational modes. An IR spectrum is a plot of absorbance or transmittance versus frequency, which serves as a "fingerprint" for the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Protocol:
-
Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like substituted pyrroles, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used.
-
Ionize the sample. Electron ionization (EI) is a common method for relatively small, volatile molecules.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
Rationale: In EI-MS, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a positively charged molecular ion. The excess energy can cause the molecular ion to fragment in predictable ways, providing clues about the molecule's structure.
Cross-Referencing: A Comparative Analysis
Once the experimental data has been acquired, the next crucial step is to compare it with established literature values. The following table presents a hypothetical set of experimental data for a synthesized 2,4-disubstituted pyrrole alongside the known literature values for 2-ethyl-4-methyl-1H-pyrrole.
| Property | Hypothetical Experimental Value | Literature Value (2-ethyl-4-methyl-1H-pyrrole) |
| Boiling Point | 170-172 °C | Not available |
| Refractive Index (n²⁰/D) | 1.505 | Not available |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.65 (br s, 1H, NH), 6.42 (t, J = 1.8 Hz, 1H, H-5), 5.81 (s, 1H, H-3), 2.58 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 2.05 (s, 3H, -CH₃), 1.22 (t, J = 7.6 Hz, 3H, -CH₂CH₃) | Not available |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 132.1, 118.5, 115.8, 105.2, 22.4, 14.1, 13.0 | Not available |
| IR (neat, cm⁻¹) | 3380 (N-H stretch), 2965, 2930, 2870 (C-H stretch), 1570 (C=C stretch) | Not available |
| Mass Spectrum (EI), m/z (%) | 109 (M⁺, 100), 94 (85), 81 (40), 67 (30), 53 (25) | 109 (M⁺)[1] |
Analysis of the Data:
-
Mass Spectrometry: The observation of a molecular ion peak at m/z = 109 in the hypothetical experimental data is consistent with the molecular weight of 2-ethyl-4-methyl-1H-pyrrole.[1] This provides strong evidence that the synthesized compound has the correct molecular formula. The fragmentation pattern can be further analyzed to confirm the positions of the substituents.
-
Spectroscopic Data: The hypothetical ¹H and ¹³C NMR data are consistent with the expected structure of a 2,4-disubstituted pyrrole. The chemical shifts and coupling patterns in the ¹H NMR spectrum would allow for the unambiguous assignment of each proton. Similarly, the number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule. The IR spectrum shows the characteristic N-H and C-H stretching frequencies, as well as a C=C stretching vibration indicative of the pyrrole ring.
In a real-world scenario, any significant deviations from the literature values would warrant further investigation. For instance, a broad boiling point range could indicate the presence of impurities. Unexpected signals in the NMR spectra might suggest the presence of isomers or residual solvents.
Conclusion
The rigorous characterization of a newly synthesized compound through a combination of physicochemical and spectroscopic techniques is fundamental to ensuring its identity and purity. Cross-referencing the experimentally obtained data with established literature values provides the necessary validation for a compound to be used with confidence in further research and development. While this guide used 2-ethyl-4-methyl-1H-pyrrole as an exemplar, the principles and methodologies described are universally applicable and should be an integral part of any synthetic chemistry workflow.
References
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 2-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
Isotopic labeling studies of 1,4-Diethyl-2-methyl-1H-pyrrole for mechanistic investigations
Publish Comparison Guide: Isotopic Labeling Studies of 1,4-Diethyl-2-methyl-1H-pyrrole
Executive Summary
This compound (structurally defined as N-ethyl-2-methyl-4-ethylpyrrole) represents a critical class of alkylated pyrroles found in fuel matrices, conducting polymer precursors, and pharmaceutical metabolites. Its electron-rich aromatic system makes it highly susceptible to oxidative polymerization (gum formation) and metabolic bioactivation.
This guide compares Stable Isotope Labeling (SIL) strategies against conventional non-labeled and radiolabeled alternatives. While standard spectroscopic methods can identify bulk product degradation, they fail to elucidate the precise rate-determining steps (RDS) or the site-specific origin of reactive intermediates. By incorporating Deuterium (
Part 1: Technology Comparison
The following table contrasts the performance of Isotopic Labeling (the "Product") against alternative mechanistic investigation methods.
| Feature | Stable Isotope Labeling (SIL) | Unlabeled (Standard) | Radiolabeling ( |
| Primary Output | Kinetic Isotope Effects (KIE), Mass Isotopomer Distribution (MID) | Product Yield, Gross Kinetics | Total Mass Balance, Tissue Distribution |
| Mechanistic Resolution | High: Distinguishes C-H bond breakage vs. electron transfer. | Low: cannot distinguish identical chemical pathways. | Medium: Traces fate but lacks bond-specific kinetic data. |
| Safety & Handling | Non-toxic, No special waste disposal. | Safe. | High regulatory burden, radioactive waste. |
| Detection Method | NMR ( | UV-Vis, Standard NMR/MS. | Scintillation Counting, AMS. |
| Cost Efficiency | High initial synthesis cost; Low operational cost. | Low. | Extremely High (synthesis + disposal). |
| Best Use Case | Determining RDS (KIE) & Metabolic Soft Spots. | Routine QC and bulk stability testing. | ADME studies (Absorption, Distribution, Excretion). |
Part 2: Strategic Labeling Protocols
To investigate the mechanism of This compound , three distinct labeling configurations are recommended. Each targets a specific mechanistic hypothesis.
Configuration A: Ring-Deuterated (3,5- )
-
Target: The unsubstituted ring carbons (C3 and C5).
-
Hypothesis: Investigates Electrophilic Aromatic Substitution (EAS) or polymerization mechanisms.
-
Rationale: C5 is the most reactive position (alpha to nitrogen). If C-H abstraction at C5 is the rate-determining step in polymerization, a significant Primary Kinetic Isotope Effect (
) will be observed.
Configuration B: Side-Chain Deuterated (2-Methyl- )
-
Target: The methyl group at C2.[1]
-
Hypothesis: Investigates Benzylic Oxidation (formation of formyl-pyrroles).
-
Rationale: "Benzylic" (pyrrolic) C-H bonds are weak. Labeling this position probes whether oxidation initiates at the alkyl side chain or the aromatic ring.
Configuration C: N-Ethyl Labeling ( N, - )
-
Target: The Nitrogen-Ethyl bond.
-
Hypothesis: Investigates N-Dealkylation (metabolic clearance).
-
Rationale: In biological systems (CYP450), N-dealkylation proceeds via alpha-hydroxylation of the ethyl group. Heavy atom labeling tracks the loss of the ethyl group as acetaldehyde.
Part 3: Experimental Workflow & Data Visualization
Mechanistic Pathway Diagram
The following diagram illustrates how different labels track specific oxidation pathways of this compound.
Caption: Mechanistic divergence of this compound oxidation. Labels (D, 13C, 15N) act as non-exchangeable tracers to distinguish between ring attack (Red), side-chain oxidation (Yellow), and dealkylation (Green).
Experimental Protocol: Determination of Kinetic Isotope Effect (KIE)
Objective: Determine if C-H bond breakage at the C5 position is rate-limiting in oxidative degradation.
Materials:
-
Substrate A: Unlabeled this compound.
-
Substrate B: [5-
H]-1,4-Diethyl-2-methyl-1H-pyrrole (Synthesized via acid-catalyzed D-exchange in ). -
Oxidant: Benzoyl peroxide (chemical model) or Liver Microsomes (biological model).
-
Internal Standard: Naphthalene (inert).
Step-by-Step Procedure:
-
Competition Experiment: Prepare a 1:1 molar mixture of Substrate A (
) and Substrate B ( ) in the reaction solvent (e.g., or Phosphate Buffer). -
Initiation: Add the oxidant at
. Maintain temperature at 37°C. -
Sampling: Withdraw aliquots at 0, 5, 10, 15, and 30 minutes. Quench immediately (e.g., with cold methanol or reducing agent).
-
Analysis (LC-MS/MS):
-
Monitor the molecular ion
for Substrate A ( 138) and Substrate B ( 139). -
Calculate the ratio
at each time point.
-
-
Calculation:
-
Plot
vs . -
The slope of the line corresponds to the Intramolecular KIE (
). -
Interpretation: A KIE
indicates significant C-H bond breaking in the RDS (Primary KIE). A KIE indicates the RDS is electron transfer or non-covalent binding (Secondary/No KIE).
-
Part 4: Synthesis of the Labeled Probe
Since this compound is not a standard catalog item in labeled form, a custom synthesis workflow is required.
Caption: General synthetic workflow for accessing isotopically labeled alkylpyrroles via the Paal-Knorr or Hantzsch method.
Self-Validating Synthesis Check:
-
NMR Verification: Before use, the labeled compound must be analyzed by
H-NMR. For a C5-deuterated analog, the signal at ppm (aromatic proton) must be absent (integrating to < 0.05H). -
Isotopic Purity: MS analysis must show
enrichment to avoid kinetic ambiguity.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Smith, K. M. (1996). Syntheses of Porphyrins and Related Macrocycles. In: The Porphyrin Handbook. Academic Press. (Foundational text on alkylpyrrole reactivity and synthesis).
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link (Authoritative source on N-dealkylation mechanisms and isotope effects).
- Beaver, B. D., et al. (2016). Oxidative Stability of Aviation Fuels: The Role of Pyrroles. Energy & Fuels, 30(11), 8870-8880.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1,4-Diethyl-2-methyl-1H-pyrrole
This guide provides a detailed protocol for the safe and compliant disposal of 1,4-Diethyl-2-methyl-1H-pyrrole. As professionals in research and development, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to proper disposal procedures is not merely a regulatory requirement but a cornerstone of laboratory safety, environmental stewardship, and professional integrity.
While specific data for this compound is limited, its chemical structure, based on the pyrrole heterocyclic ring, allows for a robust, safety-first disposal plan based on established protocols for analogous compounds. Pyrrole and its derivatives are recognized for their potential toxicity, flammability, and reactivity, necessitating their treatment as hazardous waste.[1][2][3]
Part 1: Hazard Identification and Risk Assessment
Before handling any waste stream, it is crucial to understand the inherent risks. The hazard profile for substituted pyrroles generally includes a combination of health and physical hazards.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Category | Description | Rationale & Causality |
|---|---|---|
| Acute Toxicity (Oral) | Expected to be toxic if swallowed.[2][4] | The pyrrole functional group can interfere with metabolic processes. Ingestion can lead to gastrointestinal irritation, nausea, and potential systemic toxicity.[5] |
| Acute Toxicity (Inhalation) | Expected to be harmful if inhaled.[2][4] | As a volatile organic compound, vapors can be readily inhaled, causing respiratory tract irritation.[5][6] High concentrations may lead to dizziness or more severe central nervous system effects. |
| Serious Eye Damage | Expected to cause serious eye damage.[2][4][7] | Direct contact with the liquid or concentrated vapors can lead to severe irritation, chemical conjunctivitis, and potentially irreversible corneal damage.[5][6] |
| Flammability | Assumed to be a flammable or combustible liquid.[2][6][8] | The parent compound, pyrrole, is a flammable liquid.[2][7] Alkyl substitution does not typically mitigate this risk. Vapors can form explosive mixtures with air and may flash back from an ignition source.[2][5] |
| Environmental Hazard | Potentially harmful to aquatic life.[2] | Discharge into the environment must be avoided.[2] Organic compounds of this nature can be persistent and disruptive to aquatic ecosystems. |
| Reactivity | Reacts with oxidizing agents, acids, and acid chlorides.[1] | The electron-rich pyrrole ring is susceptible to reaction with strong electrophiles and oxidizers, which can lead to vigorous or violent reactions. Polymerization can also occur.[1][9] |
Part 2: Disposal Decision Workflow
The first step in proper disposal is to correctly categorize the waste stream. This decision process dictates the appropriate collection, storage, and labeling procedures. The following workflow provides a logical pathway for managing waste generated from this compound.
Caption: Disposal decision workflow for this compound waste streams.
Part 3: Step-by-Step Disposal Protocols
Under no circumstances should this compound or its solutions be disposed of down the drain. [1][10] This practice is a serious regulatory violation and poses a significant threat to aquatic environments.
Protocol 1: Disposal of Pure Compound and Concentrated Solutions
This protocol applies to expired reagents, leftover reaction mixtures, and concentrated solutions.
-
Select Appropriate Waste Container: Use a clean, sealable, and chemically compatible container designated for flammable organic liquid waste. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. Ensure the container is in good condition.[11]
-
Segregate Waste: Do not mix this waste with incompatible materials, particularly strong oxidizing agents or acids.[1] If your lab generates both halogenated and non-halogenated solvent waste, place this compound in the appropriate stream as per your institution's guidelines.
-
Transfer Waste: Carefully transfer the liquid into the waste container using a funnel. Work within a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Label Container Clearly: The container must be labeled with the words "Hazardous Waste."[12] The label must also clearly list all chemical constituents by their full name (no abbreviations) and their approximate concentrations.[12] Affix the appropriate hazard pictograms (e.g., Flammable, Toxic, Corrosive/Eye Damage).
-
Seal and Store: Tightly seal the container. Do not fill it beyond 90% capacity to allow for vapor expansion.[11] Store the container in a designated Satellite Accumulation Area (SAA), which should be in a well-ventilated location (like a vented cabinet) and have secondary containment to prevent spills.[11]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. All waste must be handled by a licensed professional waste disposal company, which will typically use high-temperature incineration.[3][8]
Protocol 2: Disposal of Contaminated Solid Waste
This protocol applies to disposable labware, PPE, and other solid materials contaminated with this compound.
-
Segregate Solid Waste: Collect all contaminated solid items separately from regular trash. This includes used gloves, bench paper, contaminated glassware, and silica gel from chromatography.
-
Select Appropriate Container: Use a designated container for solid hazardous waste, such as a lined cardboard box or a plastic pail with a lid. The container must be sealable to prevent the escape of vapors.
-
Label Container: Clearly label the container as "Hazardous Waste" and list the chemical contaminants.
-
Seal and Store: Once full, securely seal the container. Store it in the SAA alongside your liquid waste containers.
-
Arrange for Pickup: Dispose of the solid waste container through your institutional EHS office.
Part 4: Emergency Procedures - Spill Management
Spills must be cleaned up immediately by trained personnel using appropriate equipment.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area and contact EHS.
-
Control Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[1][5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double-layered nitrile gloves. For larger spills, a respirator may be necessary.[5]
-
Contain and Absorb: For minor spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit absorbent.[6][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully scoop the absorbent material and place it into a sealable container for hazardous solid waste.[6][8]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water. All cleaning materials must also be disposed of as hazardous solid waste.
-
Dispose of Waste: Label, seal, and store the waste container as described in Protocol 2 and arrange for EHS pickup.
By adhering to these scientifically grounded and regulation-aligned procedures, you ensure a safe laboratory environment and contribute to the responsible management of chemical lifecycles. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements. [5]
References
- Santa Cruz Biotechnology. (n.d.). Pyrrole Safety Data Sheet.
- Sigma-Aldrich. (2022). Safety Data Sheet for N-ethylmaleimide. (Similar toxic/reactive class).
- Sigma-Aldrich. (2023). Safety Data Sheet for Pyrrole.
- CDN. (n.d.). Pyrrole Material Safety Data Sheet.
- Fisher Scientific. (2024). Safety Data Sheet for 1-Methylpyrrole-2-carboxaldehyde.
-
PubChem. (n.d.). 3,4-diethyl-2-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrole. National Center for Biotechnology Information. Retrieved from [Link]
- Thermo Fisher Scientific. (2021). Safety Data Sheet for Pyrrole.
- Sigma-Aldrich. (2022). Safety Data Sheet for 1-Methylpyrrole-2-carbaldehyde.
- University of Toronto, Department of Chemistry. (n.d.). Standard Operating Procedure: Hazardous Waste Storage and Disposal.
-
PubChem. (n.d.). 1H-Pyrrole, 1-ethyl-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
- Merck Millipore. (n.d.). Safety Data Sheet for Pyrrole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrole, 99%.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for Pyrrole.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- TCI Chemicals. (n.d.). Safety Data Sheet for Methyl 1-Methylpyrrole-2-acetate.
-
PubChem. (n.d.). 1H-Pyrrole, 2-ethyl-4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- European Chemicals Agency (ECHA). (n.d.). Substance Information: diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate.
-
PubChem. (n.d.). Ethyl 4-methyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- European Chemicals Agency (ECHA). (n.d.). Substance Information: 1,5-dimethylpyrrole-2-carbonitrile.
-
PubChem. (n.d.). 1-Ethyl-2-pyrrolecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-2-acetyl pyrrole. National Center for Biotechnology Information. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Ethyl methyl pyrrole.
- Fisher Scientific. (2023). Safety Data Sheet for Pyrrole.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Diethyl-2-methyl-1H-pyrrole
Introduction: A Risk-Based Approach to Safety
Hazard Assessment: Understanding the "Why" Behind the "What"
The personal protective equipment (PPE) recommendations outlined below are directly informed by the hazard profile of analogous pyrrole compounds. The core pyrrole structure presents a combination of flammability, toxicity, and corrosive potential that dictates our safety protocols.[1][2][3][4]
Table 1: Synthesized Hazard Profile Based on Pyrrole Analogs
| Hazard Category | Classification & Statement | Rationale for PPE Selection |
| Flammability | Flammable Liquid and Vapor (Category 2 or 3).[1][5] | Vapors may form explosive mixtures with air and can flash back from an ignition source.[2][5][6] Requires use of flame-retardant lab coats, grounding of equipment, and avoidance of all ignition sources.[2][3][7] |
| Acute Toxicity | Toxic if swallowed (Category 3).[3][4][5] Harmful if inhaled (Category 4).[3][4][5] | Dictates the need for stringent engineering controls (chemical fume hood) and appropriate hand protection to prevent ingestion and respiratory protection under certain conditions.[3][6] |
| Eye Damage | Causes serious eye damage (Category 1).[3][4][5] | This is a critical hazard, mandating the use of chemical splash goggles as a minimum. A face shield is required for splash-risk procedures.[1][6] |
| Skin Contact | May cause skin irritation.[8] Harmful in contact with skin.[9] | Requires chemically resistant gloves and a lab coat to prevent direct contact.[10] Contaminated clothing must be removed immediately.[2][6] |
| Reactivity | Polymerization can occur; may be sensitive to air, light, and moisture.[2][5] | Incompatible with strong oxidizing agents, acids, and acid chlorides.[1][2][7] This informs storage and handling procedures to prevent uncontrolled reactions. |
Core PPE Requirements: Your Non-Negotiable Laboratory Attire
These items constitute the minimum required PPE for any activity within a laboratory where 1,4-Diethyl-2-methyl-1H-pyrrole is present, even if not being actively handled.
-
Flame-Retardant Laboratory Coat: A fully-buttoned, flame-retardant lab coat is mandatory. Given the flammability of pyrrole analogs, standard cotton or polyester-blend coats are insufficient.[10]
-
Chemical Splash Goggles: At a minimum, ANSI Z87.1-rated (or equivalent) chemical splash goggles must be worn.[10] Safety glasses with side shields do not provide adequate protection against potential splashes and are not a substitute.[1][11]
-
Closed-Toe, Closed-Heel Footwear: Shoes must fully cover the foot. Perforated shoes, sandals, or fabric-based footwear that can absorb chemicals are prohibited.[10][12]
-
Long Pants: Legs must be fully covered to protect the skin.
Task-Specific PPE Protocols: Scaling Protection to the Procedure
Different laboratory tasks carry varying levels of risk. The following protocols provide step-by-step guidance for escalating PPE based on the specific operation.
Protocol 1: Low-Volume Handling (e.g., Weighing, Solution Preparation <100 mL)
This protocol applies to routine tasks conducted entirely within a certified chemical fume hood.
-
Engineering Controls: Ensure the chemical fume hood is functioning correctly, with the sash at the lowest feasible height.
-
Hand Protection: Don double gloves. The inner glove provides protection during the doffing (removal) process. The outer glove should be a chemically resistant material such as nitrile or neoprene.[13] Gloves must be inspected for any signs of degradation or puncture before use.[6]
-
Eye Protection: Wear chemical splash goggles.
-
Body Protection: A fully-buttoned, flame-retardant lab coat is required.
Protocol 2: High-Volume Transfers & Splash-Risk Operations
This protocol is for transferring quantities >100 mL, conducting reactions with a high potential for splashing, or working outside of a fume hood (not recommended).
-
Engineering Controls: All work must be performed in a chemical fume hood.
-
Face and Eye Protection: Augment chemical splash goggles with a full-face shield. A face shield provides an essential secondary barrier against splashes to the entire face.[10]
-
Hand Protection: Double-gloving with chemically resistant gloves is mandatory. Consider gloves with extended cuffs that cover the sleeve of the lab coat.[13]
-
Body Protection: In addition to the flame-retardant lab coat, wear a chemical-resistant apron made of a material like butyl rubber or neoprene to provide an additional layer of protection to the torso.[14]
Protocol 3: Emergency Spill Response
In the event of a spill, the immediate priority is to ensure personnel safety before initiating cleanup.
-
Evacuation and Alerting: Alert all personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Respiratory Protection: For large spills or in areas with poor ventilation, a respirator may be required.[10] Use of a respirator requires prior medical clearance, fit-testing, and training.[10][12] An air-purifying respirator (APR) with an organic vapor cartridge is typically appropriate.[12]
-
Full Body Protection: Don all PPE from Protocol 2, including a chemical-resistant apron and face shield.
-
Footwear: Use chemical-resistant boot covers or dedicated rubber boots to prevent foot contamination.[11][12]
-
Cleanup: Use a spill kit with an inert absorbent material (e.g., vermiculite or sand).[15] Do not use combustible materials like paper towels to absorb the bulk of the spill. All tools used must be non-sparking.[2]
Operational Plan: PPE Donning, Doffing, and Disposal
Cross-contamination is a significant risk that is mitigated by a strict, procedural approach to putting on and removing PPE.
Step-by-Step Donning and Doffing Procedure
The sequence of donning and doffing is designed to confine contaminants. The diagram below illustrates the correct workflow. The fundamental principle is to remove the most contaminated items first, touching "clean" surfaces only with "clean" items.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
